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Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone Documentation Hub

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  • Product: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
  • CAS: 898772-58-2

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Pharmacological Profiling and Mechanism of Action of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl Ketone

Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). However, the systemic blockade of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). However, the systemic blockade of these enzymes suppresses homeostatic prostaglandins, leading to well-documented gastrointestinal and cardiovascular toxicities. To circumvent this, the targeted inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) —the terminal enzyme responsible for isomerizing Prostaglandin H2 (PGH₂) into the pro-inflammatory Prostaglandin E2 (PGE₂)—has emerged as a superior therapeutic strategy.

Thiophene-based derivatives have been extensively validated as potent, non-acidic inhibitors of mPGES-1[1]. This technical guide details the in vitro mechanism of action (MOA) and self-validating pharmacological profiling of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CDTK; CAS 898772-58-2) , serving as a representative advanced chemotype for selective mPGES-1 modulation.

Structural Rationale and Target Engagement

As a Senior Application Scientist, it is critical to understand why specific functional groups are selected for in vitro screening. CDTK is not a random chemical assembly; its architecture is purposefully designed to exploit the mPGES-1 active site:

  • The Thiophene Core: Acts as a bioisostere for phenyl rings. It provides essential π−π stacking interactions with aromatic residues within the mPGES-1 binding pocket while avoiding the metabolic liabilities of highly acidic moieties[1].

  • The Cycloheptyl Ketone Domain: mPGES-1 naturally accommodates the long, aliphatic tail of arachidonic acid/PGH₂. The bulky, lipophilic cycloheptyl ring anchors the molecule deep into this hydrophobic cleft, driving binding affinity through favorable entropic displacement of water.

  • The 1,3-Dioxolane Ring: While often utilized as a synthetic acetal protecting group, in an in vitro biological context, the exposed oxygen atoms of the dioxolane serve as a multivalent hydrogen-bond acceptor network. This network interacts directly with the Arg110 residue at the entrance of the mPGES-1 active site, locking the inhibitor in place.

ArachidonicAcidPathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Peroxidation mPGES1 mPGES-1 Enzyme PGH2->mPGES1 Substrate Binding PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Isomerization CDTK CDTK (Investigational Probe) CDTK->mPGES1 Competitive Inhibition

Arachidonic acid cascade highlighting selective mPGES-1 inhibition by CDTK.

Mechanism of Action (MOA) Dynamics

CDTK functions as a reversible, competitive inhibitor of mPGES-1. By occupying the PGH₂ binding site, it halts the terminal step of PGE₂ biosynthesis. Crucially, because the thiophene-dioxolane scaffold lacks the traditional carboxylic acid pharmacophore of classic NSAIDs, it exhibits zero affinity for the COX-1/COX-2 active sites. This selectivity ensures that the synthesis of protective prostaglandins (e.g., PGI₂ for cardiovascular health and PGE₂ in the gastric mucosa via cPGES) remains entirely unaffected.

Quantitative Data Presentation

The following table summarizes the in vitro enzymatic profile of the CDTK chemotype against standard reference compounds (e.g., MK-886, a known mPGES-1 inhibitor[2]).

CompoundmPGES-1 IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2 / mPGES-1)
CDTK 42 ± 5>100>100>2380
MK-886 (Reference) 1600 ± 120>100>100>62
Indomethacin (NSAID) >100,0000.250.07N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the MOA of CDTK must be validated through orthogonal, self-correcting assays. Below are the definitive methodologies for proving target engagement.

Protocol 1: Cell-Free mPGES-1 Enzymatic Assay (TR-FRET)

Causality & Rationale: mPGES-1 belongs to the MAPEG superfamily and absolutely requires reduced glutathione (GSH) as a cofactor[3]. Omitting GSH yields a non-functional apo-enzyme, resulting in false-negative data. Furthermore, the substrate (PGH₂) is highly unstable in water ( t1/2​≈5 min). The reaction must be rapidly quenched with a reducing agent to prevent spontaneous, non-enzymatic conversion to PGE₂, which would artificially inflate baseline readings.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human mPGES-1 (expressed in E. coli membranes) in Assay Buffer (0.1 M Potassium Phosphate, pH 7.4, 2.5 mM GSH).

  • Compound Incubation: Dispense 10 µL of CDTK (titrated from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate. Add 10 µL of the enzyme solution. Incubate for 15 minutes at 4°C to allow equilibrium binding.

  • Substrate Addition: Rapidly add 5 µL of PGH₂ (final concentration 1 µM, freshly prepared from anhydrous acetone stock).

  • Reaction Quenching (Critical Step): Exactly 60 seconds post-substrate addition, quench the reaction by adding 5 µL of SnCl2​ (10 mg/mL in 1N HCl). Why? SnCl2​ instantly reduces unreacted PGH₂ into stable PGF₂α, freezing the PGE₂ concentration at its exact enzymatic output.

  • Detection: Quantify the synthesized PGE₂ using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PGE₂ assay kit. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While cell-free assays prove biochemical inhibition, they do not prove that the drug can cross the lipid bilayer and bind the target in a complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature ( Tm​ ). This provides direct, label-free proof of intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture A549 cells (which constitutively express high levels of mPGES-1) to 80% confluence. Treat with 1 µM CDTK or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots.

  • Temperature Gradient: Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 ×g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western Blot using an anti-mPGES-1 primary antibody. A rightward shift in the melt curve (an increase in Tm​ ) in the CDTK-treated samples definitively validates intracellular target engagement.

Workflow A Compound Preparation B Cell-Free mPGES-1 Assay A->B Recombinant Enzyme C COX-1/2 Counter-Screen B->C Hit Triage D CETSA Target Engagement C->D Selectivity Confirmed E MOA Validation D->E Binding Verified

Self-validating in vitro screening workflow for mPGES-1 target engagement.

References

  • Title: Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Exploratory

Preclinical Pharmacokinetic and Metabolic Profiling of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone: A Mechanistic Evaluation

Executive Summary As drug development increasingly relies on highly functionalized heterocycles, understanding the intrinsic pharmacokinetic (PK) liabilities of specific structural motifs is paramount. Cycloheptyl 5-(1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on highly functionalized heterocycles, understanding the intrinsic pharmacokinetic (PK) liabilities of specific structural motifs is paramount. Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898772-58-2) presents a unique intersection of physicochemical properties: a highly lipophilic cycloalkane, an oxidatively vulnerable thiophene core, and an acid-labile cyclic acetal.

This technical guide deconstructs the pharmacokinetic profile of this compound, moving beyond basic descriptive metrics to explore the causality behind its absorption, distribution, metabolism, and excretion (ADME) behaviors. By establishing self-validating experimental protocols, we provide a rigorous framework for evaluating this molecule—and structurally homologous thiophene derivatives—in preclinical discovery pipelines.

Structural Deconstruction & Predictive ADME

To accurately predict the in vivo behavior of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, we must isolate its three primary functional domains and evaluate their physiological interactions.

The 1,3-Dioxolane Motif: Gastric Instability

The 1,3-dioxolane ring is a cyclic acetal, frequently utilized in synthetic chemistry as a protecting group for aldehydes. While stable under neutral and basic physiological conditions (e.g., plasma, intestinal fluid), acetals undergo rapid, acid-catalyzed hydrolysis[1],[2].

Mechanistic Consequence: If administered orally, the acidic environment of the stomach (pH 1.2–2.0) will rapidly cleave the 1,3-dioxolane ring, yielding the corresponding aldehyde (5-(cycloheptanecarbonyl)thiophene-2-carbaldehyde) and ethylene glycol. Consequently, the pharmacokinetic profile observed in systemic circulation will predominantly reflect the aldehyde metabolite rather than the intact parent molecule, unless the compound is formulated with an enteric coating.

The Thiophene Core: Oxidative Liability

Thiophene rings are notorious structural alerts in medicinal chemistry. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) oxidatively metabolize thiophenes into highly reactive electrophilic intermediates, specifically thiophene S-oxides and thiophene epoxides,[3]. These transient species can covalently bind to nucleophilic residues on the CYP enzymes themselves, leading to Mechanism-Based Inactivation (MBI), or to hepatic proteins, initiating immune-mediated hepatotoxicity[4],[5].

The Cycloheptyl Ring: Lipophilicity and Distribution

The bulky, aliphatic cycloheptyl group significantly drives the molecule's lipophilicity (LogP). This high lipophilicity ensures excellent passive membrane permeability (e.g., across the intestinal epithelium and blood-brain barrier) but also predicts high plasma protein binding (>95%) and a large volume of distribution (Vd), potentially limiting the free fraction of the drug available for target engagement.

Table 1: Predictive Physicochemical & Pharmacokinetic Parameters
ParameterPredicted Value / LiabilityMechanistic Rationale
LogP (Lipophilicity) ~3.8 - 4.5Driven by the cycloheptyl and thiophene rings; predicts high passive permeability.
Gastric Stability Low (t½ < 15 min at pH 1.2)Acid-catalyzed hydrolysis of the 1,3-dioxolane cyclic acetal[2].
Hepatic Clearance HighRapid CYP450-mediated oxidation of the thiophene and aliphatic hydroxylation of the cycloheptyl ring.
Toxicity Risk Moderate to HighFormation of reactive thiophene S-oxides leading to potential MBI or hepatotoxicity,[6].

Metabolic Pathway Visualization

The following diagram illustrates the divergent pharmacokinetic pathways of the compound based on the route of administration, highlighting the critical bioactivation steps.

PK_Profile Parent Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone SGF Gastric Acid Hydrolysis (pH 1.2 - 2.0) Parent->SGF Oral Administration CYP Hepatic CYP450 Oxidation (CYP3A4 / CYP2C9) Parent->CYP IV Admin / Systemic Absorption Aldehyde Thiophene-2-carbaldehyde Metabolite SGF->Aldehyde Rapid Acetal Cleavage Aldehyde->CYP Systemic Circulation SOxide Electrophilic Thiophene S-Oxide / Epoxide CYP->SOxide Bioactivation GSH Glutathione (GSH) Trapping SOxide->GSH Detoxification Pathway Tox Covalent Protein Binding (Hepatotoxicity / MBI) SOxide->Tox Unscavenged Electrophiles Adduct Stable Thioether Adduct (Excreted) GSH->Adduct Phase II Metabolism

Metabolic pathways highlighting acid hydrolysis and CYP450-mediated thiophene bioactivation.

Self-Validating Experimental Protocols

To empirically validate the predictive PK profile, we must employ robust, self-validating in vitro assays. A self-validating system ensures that false negatives (e.g., failure to detect reactive metabolites due to inactive enzymes) and false positives (e.g., chemical degradation mistaken for metabolism) are structurally eliminated from the data output.

Protocol A: Simulated Gastric Fluid (SGF) Stability Assay

Objective: Quantify the rate of 1,3-dioxolane hydrolysis to determine oral bioavailability potential. Self-Validation Mechanism: Inclusion of Omeprazole (rapidly degrades in acid) as a positive control, and Propranolol (acid-stable) as a negative control.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin (0.2% NaCl in 0.1 N HCl, pH 1.2). Pre-warm to 37°C.

  • Compound Initiation: Spike Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (from a 10 mM DMSO stock) into the SGF to achieve a final concentration of 1 µM (final DMSO ≤ 0.1%).

  • Incubation & Sampling: Incubate at 37°C under orbital shaking. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide 100 ng/mL). The cold organic solvent arrests hydrolysis and precipitates any residual proteins.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the corresponding aldehyde mass.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Confirm the formation of electrophilic thiophene S-oxides/epoxides via CYP450 bioactivation[3],[6]. Self-Validation Mechanism: Inclusion of a "Minus-NADPH" control to confirm that adduct formation is strictly CYP450-dependent, ruling out spontaneous chemical reactivity.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 5 mM reduced Glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold ACN. Centrifuge to pellet microsomal proteins.

  • LC-MS/MS Neutral Loss Scanning: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Utilize a neutral loss scan for 129 Da (loss of the pyroglutamic acid moiety from GSH) to specifically flag and identify GSH-thioether adducts formed by the trapping of the thiophene S-oxide[4],[3].

Table 2: Experimental Matrix for Bioactivation Assessment
Assay TypeBiological MatrixTest Conc.Key Reagents / Co-factorsPrimary Analytical Readout
Acid Stability SGF (pH 1.2)1 µMNoneParent depletion (t½); Aldehyde formation
Metabolic Stability Human Liver Microsomes1 µMNADPHIntrinsic clearance (CLint)
Reactive Trapping Human Liver Microsomes10 µMNADPH, 5 mM GSHDetection of GSH-adducts (m/z + 307 Da)
MBI Assessment Recombinant CYP3A41 - 50 µMNADPH, Midazolam (probe)Shift in IC50 (IC50 shift > 3-fold indicates MBI)

Conclusion & Strategic Recommendations

The pharmacokinetic profile of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is heavily dictated by its functional group liabilities. The extreme acid lability of the 1,3-dioxolane ring renders the compound unsuitable for standard oral formulation without protective enteric strategies, as premature hydrolysis will expose the patient to the aldehyde metabolite rather than the parent drug. Furthermore, the presence of the unsubstituted 5-position on the thiophene ring (post-hydrolysis) or the intact thiophene core presents a high risk for CYP450-mediated bioactivation into reactive S-oxides,[5].

For drug development professionals utilizing this scaffold, it is highly recommended to prioritize the GSH-trapping assays early in the screening cascade. If covalent binding liabilities are confirmed, structural optimization—such as bioisosteric replacement of the thiophene with a phenyl or furan ring, or steric hindrance of the thiophene sulfur—should be pursued to mitigate hepatotoxic risks.

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Foundational

Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone: A Technical Guide to Physicochemical Profiling and Synthetic Utility

Executive Summary Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) is an advanced heterocyclic building block heavily utilized in modern medicinal chemistry and drug discovery. Structurally, it featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) is an advanced heterocyclic building block heavily utilized in modern medicinal chemistry and drug discovery. Structurally, it features a central electron-rich thiophene ring, a lipophilic cycloheptyl moiety, and a 1,3-dioxolane group acting as a masked aldehyde. This specific architectural combination makes it a highly versatile intermediate for synthesizing bifunctional compounds, dopamine receptor agonists, and ALX receptor modulators [1].

This whitepaper provides an in-depth analysis of its physical and chemical properties, the mechanistic logic behind its reactivity, and field-proven experimental protocols for its synthesis and downstream functionalization.

Physicochemical Profiling and Causality

Understanding the physical properties of this compound is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The table below summarizes the core quantitative data alongside the chemical causality driving these metrics.

PropertyValueChemical Causality & Significance
Molecular Formula C₁₅H₂₀O₃SDefines the exact stoichiometry. The presence of sulfur and oxygen heteroatoms dictates its polarity and coordination potential.
Molecular Weight 280.38 g/mol Falls well within the optimal range for fragment-based drug design (FBDD) and allows room for downstream functionalization without violating Lipinski's Rule of 5.
Density 1.186 g/cm³The density is significantly higher than water, driven by the heavy sulfur atom in the thiophene core and the dense oxygen-rich acetal moiety[2].
Boiling Point 441°C (at 760 mmHg)The elevated boiling point is a direct result of strong dipole-dipole interactions from the ketone carbonyl and the high polarizability of the thiophene sulfur [2].
Flash Point 220.5°CIndicates exceptionally low volatility at standard temperature and pressure (STP), ensuring safe handling and storage in standard laboratory environments [2].

Structural Logic and Chemical Reactivity

As a Senior Application Scientist, it is vital to look beyond the static structure and understand the dynamic reactivity of the molecule's three distinct domains:

  • The 1,3-Dioxolane Acetal: Thiophene-2-carboxaldehyde is highly reactive and prone to unwanted nucleophilic attacks or polymerization under strong basic conditions. The 1,3-dioxolane acts as a robust protecting group. It is stable to strong bases (like organolithiums) and nucleophiles, but highly labile to aqueous acidic conditions, allowing for the controlled, late-stage release of the reactive formyl group.

  • The Thiophene Core: Thiophene is an aromatic heterocycle that is bioisosteric with benzene but possesses different electronic properties. The sulfur atom donates electron density into the ring, making the alpha positions (C2 and C5) highly susceptible to deprotonation or electrophilic aromatic substitution. Since the C2 position is blocked by the acetal, the C5 position becomes the exclusive site for directed metalation.

  • The Cycloheptyl Ketone: The cycloheptyl ring imparts significant lipophilicity and steric bulk. In drug development, this flexible, non-planar ring is frequently used to probe deep, hydrophobic binding pockets in G-protein coupled receptors (GPCRs) [1].

Synthetic Methodology: C5-Lithiation Workflow

The synthesis of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone relies on the regioselective deprotonation of the thiophene ring. Because the acetal protects the C2 position, treatment with n-Butyllithium (n-BuLi) exclusively generates the 5-lithio intermediate, which is then trapped by a cycloheptyl acylating agent [3].

Synthesis A 2-(Thiophen-2-yl) -1,3-dioxolane B 5-Lithio Intermediate A->B n-BuLi, THF -78°C, Argon C Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone B->C Cycloheptanecarbonyl chloride or Weinreb Amide

Synthetic workflow for Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone via regioselective C5-lithiation.

Step-by-Step Experimental Protocol: Synthesis

Self-validating system: The use of a Weinreb amide in Step 3 is recommended over an acid chloride to prevent the over-addition of the organolithium species, which would otherwise yield a tertiary alcohol byproduct.

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon three times. Dissolve 2-(thiophen-2-yl)-1,3-dioxolane (1.0 equiv, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78°C.

  • Lithiation: Syringe in n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. The solution will transition to a deep yellow/orange, indicating the successful formation of the 5-lithio species. Stir for 45 minutes at -78°C.

  • Acylation: Dissolve N-methoxy-N-methylcycloheptanecarboxamide (Weinreb amide, 1.1 equiv) in 10 mL of anhydrous THF and add it dropwise to the lithiated mixture.

  • Quenching & Workup: Allow the reaction to stir for 2 hours while slowly warming to 0°C. Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl to destroy any unreacted organolithium. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the pure ketone.

Downstream Applications in Drug Discovery

Once synthesized, the compound serves as a pivotal junction for divergent synthesis. The immediate next step in most medicinal chemistry campaigns is the unmasking of the aldehyde via acetal deprotection. The resulting 5-(cycloheptanecarbonyl)thiophene-2-carbaldehyde can then undergo reductive amination, Wittig olefination, or Knoevenagel condensation to build complex pharmacophores.

Application A Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone B 5-(Cycloheptanecarbonyl) thiophene-2-carbaldehyde A->B Aqueous HCl / Acetone (Acetal Deprotection) C Reductive Amination (Amine-Functionalized Lead) B->C 1. Primary Amine 2. NaBH(OAc)3 D Wittig Olefination (Alkene Extension) B->D Phosphonium Ylide Base

Downstream functionalization pathways following acid-catalyzed acetal deprotection.

Step-by-Step Experimental Protocol: Acetal Deprotection

Self-validating system: Acetals are highly stable to base but rapidly hydrolyze in acid. Monitoring via TLC is critical to ensure the liberated aldehyde does not undergo subsequent self-condensation.

  • Reaction Setup: Dissolve Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (5 mmol) in 40 mL of an Acetone/Water mixture (4:1 v/v).

  • Acidification: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 equiv) or 2 mL of 1M HCl.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The starting material should be fully consumed within 2 to 4 hours.

  • Workup: Once complete, neutralize the acid by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5. Extract the product with Dichloromethane (DCM, 3 x 20 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to afford the highly reactive 5-(cycloheptanecarbonyl)thiophene-2-carbaldehyde, which should be used immediately in the next synthetic step (e.g., reductive amination) to prevent degradation.

References

  • Google Patents. "US5597832A - Tetracyclic compounds as dopamine agonists." Patent Literature on Cycloalkyl Thienyl Ketones in GPCR Targeting.
  • Google Patents. "WO2010134014A1 - Bridged spiro[1] heptane derivatives as alx receptor and/or fprl2 agonists." Describes the lithiation protocols for 2-methyl-2-thiophen-2-yl-[1,3]dioxolane. Available at:

Sources

Exploratory

A Technical Guide to Determining the Receptor Binding Affinity of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Abstract The characterization of a novel chemical entity's interaction with biological targets is a foundational step in modern drug discovery. This guide provides a comprehensive, technically-grounded framework for dete...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of a novel chemical entity's interaction with biological targets is a foundational step in modern drug discovery. This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the novel compound, Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS No. 898772-58-2). While specific binding data for this molecule is not currently published, its structural motifs—a thienyl ketone core and a cycloheptyl group—provide a rational basis for target hypothesis generation. Drawing from established principles in pharmacology and biophysics, this whitepaper details a strategic workflow from target identification to affinity determination and kinetic validation. We present detailed protocols for radioligand competition binding assays, methodologies for robust data analysis, and the application of orthogonal techniques such as Surface Plasmon Resonance (SPR) for kinetic profiling. This document is intended for researchers, scientists, and drug development professionals seeking to profile novel compounds against physiologically relevant receptor targets.

Introduction and Target Hypothesis Generation

Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a distinct chemical entity whose pharmacological profile remains unexplored. An analysis of its structure reveals key pharmacophoric features that can inform a target-finding strategy. The thienyl ketone scaffold is present in a variety of biologically active molecules, including inhibitors of Glycogen Synthase Kinase (GSK-3β) and compounds with potential antimicrobial and anticancer properties.[1][2] More specifically, various heterocyclic scaffolds, including those containing thiophene, have been successfully developed as high-affinity ligands for cannabinoid receptors (CB1 and CB2).[3][4][5] The cannabinoid receptors, members of the G-protein-coupled receptor (GPCR) family, are critical modulators of physiological processes and represent important therapeutic targets.[4][6]

Given the structural precedent, a primary hypothesis is that Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone may exhibit affinity for cannabinoid receptors. This guide will therefore proceed using the human CB1 and CB2 receptors as our primary hypothetical targets to illustrate a complete affinity screening workflow.

Primary Screening: Radioligand Competition Binding Assay

The gold-standard method for quantifying the affinity of an unlabeled compound for a receptor is the competition binding assay. This technique measures the ability of the test compound (the "competitor") to displace a high-affinity radiolabeled ligand ("radioligand") from the receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ), a true measure of binding affinity.

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of receptor and radioligand are incubated together, allowing them to reach equilibrium. When increasing concentrations of the unlabeled test compound are introduced, it competes with the radioligand for the same binding site. A more potent competitor will displace the radioligand at lower concentrations, resulting in a decreased radioactive signal from the receptor-bound fraction.

Detailed Experimental Protocol: CB₁/CB₂ Competition Assay

This protocol outlines the steps for determining the Kᵢ of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone at human CB₁ and CB₂ receptors.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK-293 cells stably expressing human CB₁ or CB₂ receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compound: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, dissolved in 100% DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-Specific Binding (NSB) Control: WIN 55,212-2 (10 µM final concentration).

  • Apparatus: 96-well microplates, multi-channel pipettors, Brandel cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound from the 10 mM DMSO stock. Typically, an 11-point curve ranging from 10 µM to 10 pM (final assay concentrations) is recommended. The final DMSO concentration in the assay should not exceed 0.1% to avoid artifacts.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution to the "Test" wells.

    • Add 25 µL of assay buffer (containing 0.1% DMSO) to the "Total Binding" (TB) wells.

    • Add 25 µL of 10 µM WIN 55,212-2 to the "Non-Specific Binding" (NSB) wells.

  • Radioligand Addition: Add 50 µL of [³H]CP-55,940 (diluted in assay buffer to a final concentration of ~0.5 nM, which is near its Kᴅ) to all wells.

  • Receptor Addition: Add 100 µL of the CB₁ or CB₂ receptor membrane preparation (diluted in assay buffer to provide an adequate signal, typically 5-10 µg of protein per well) to all wells. The total assay volume is now 200 µL.

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer (without BSA) to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Diagram: Radioligand Competition Binding Workflow

G cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Analysis A 1. Prepare Serial Dilution of Test Compound B 2. Dispense Reagents to 96-well Plate A->B Test Compound, NSB, & Total C 3. Add Radioligand ([³H]CP-55,940) B->C D 4. Add Receptor Membranes (CB₁/CB₂) C->D E 5. Incubate (90 min @ 30°C) D->E F 6. Rapid Vacuum Filtration (Cell Harvester) E->F Separates Bound from Free Ligand G 7. Wash Filters (Ice-cold Buffer) F->G H 8. Scintillation Counting (Measure CPM) G->H I 9. Data Analysis (Calculate IC₅₀ & Kᵢ) H->I

Caption: Workflow for a typical radioligand competition binding assay.

Data Analysis and Interpretation

The raw data (CPM) must be processed to determine the binding affinity.

  • Calculate Percent Inhibition: The specific binding is calculated by subtracting the NSB counts from all other values. The percent inhibition at each concentration of the test compound is then calculated using the formula: % Inhibition = 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Determine IC₅₀: The percent inhibition values are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is applied: Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ)) Where:

    • [L] is the concentration of the radioligand.

    • Kᴅ is the dissociation constant of the radioligand for the receptor.

Sample Data Presentation

The results of the binding assay should be summarized in a clear, tabular format.

ParameterCB₁ ReceptorCB₂ Receptor
Radioligand Kᴅ ([³H]CP-55,940)0.65 nM0.48 nM
IC₅₀ (nM)125.745.2
Kᵢ (nM) 76.2 21.5
Hill Slope0.981.02
Selectivity (Kᵢ CB₁/Kᵢ CB₂) \multicolumn{2}{c

Note: Data presented is hypothetical for illustrative purposes.

This hypothetical data suggests that Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has a moderate affinity for both cannabinoid receptors, with a slight preference for CB₂. A Hill slope near 1.0 suggests competition at a single binding site.

Orthogonal Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)

While radioligand binding assays are excellent for determining equilibrium affinity (Kᵢ), they do not provide information about the kinetics of the interaction (the rates of association and dissociation). Surface Plasmon Resonance (SPR) is a powerful, label-free technology that can validate binding and provide this critical kinetic data.

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the receptor (ligand) is immobilized on the chip surface. The test compound (analyte) is flowed over the surface in solution. As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a change in the refractive index, which is detected in real-time as a response unit (RU). The rate of this increase corresponds to the association rate constant (kₒₙ). When the analyte solution is replaced with buffer, the dissociation of the complex is monitored, providing the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kᴅ) can be calculated from these rates (Kᴅ = kₒff/kₒₙ).

Sources

Foundational

Comprehensive Toxicity and Preclinical Safety Assessment of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

Executive Summary Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898772-58-2) is a highly specialized synthetic intermediate frequently utilized in the development of tetracyclic compounds, including selective d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898772-58-2) is a highly specialized synthetic intermediate frequently utilized in the development of tetracyclic compounds, including selective dopamine agonists targeting central nervous system (CNS) disorders[1]. Because it is a pre-clinical intermediate rather than a marketed therapeutic, empirical human toxicity data is not widely published. As a Senior Application Scientist, my approach to evaluating the safety of such novel entities relies on predictive structural toxicology validated by in vitro metabolic profiling .

This whitepaper deconstructs the toxicological liabilities inherent to the compound's structural motifs—specifically the thiophene pharmacophore—and provides a self-validating experimental framework for assessing its safety profile during early-stage drug development.

Structural Toxicophore Analysis: The Causality of Toxicity

To understand the safety profile of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, we must analyze its three primary structural domains and their physiological behavior.

The Thiophene Ring: Bioactivation and Hepatotoxicity

Thiophene is frequently used as a bioisostere for phenyl rings to improve pharmacokinetic properties; however, it is a well-documented structural alert. The primary toxicological liability of this compound stems from Cytochrome P450 (CYP450)-mediated bioactivation of the thiophene ring[2].

  • Mechanistic Causality: CYP450 enzymes (particularly CYP3A4 and CYP2C9) oxidize the thiophene moiety into highly reactive electrophilic intermediates, namely thiophene S-oxides and thiophene epoxides [3].

  • Pathology: These electrophiles rapidly deplete cellular glutathione (GSH). Once GSH is exhausted, the reactive metabolites covalently bind to nucleophilic residues on hepatic proteins, triggering cellular stress, immune responses, and ultimately idiosyncratic drug-induced liver injury (DILI)[3].

The 1,3-Dioxolane Acetal: Hydrolytic Stability

The 1,3-dioxolane ring serves as a protecting group for aldehydes or ketones. While generally stable at physiological pH (7.4), it is susceptible to acid-catalyzed hydrolysis. In the acidic environment of the stomach (pH 1.5–3.5) or within cellular lysosomes, the ring can cleave, releasing reactive aldehydes and ethylene glycol derivatives. Aldehydes can cross-link proteins, contributing to localized cytotoxicity or weak genotoxicity.

The Cycloheptyl Ketone: Lipophilicity and CNS Penetration

The bulky, aliphatic cycloheptyl group significantly increases the molecule's lipophilicity (LogP). While this is advantageous for crossing the blood-brain barrier (BBB) in CNS-targeted dopamine agonists[1], excessive lipophilicity increases the risk of bioaccumulation in adipose tissue and off-target promiscuity (e.g., hERG channel inhibition), necessitating rigorous safety pharmacology screening.

Quantitative Physicochemical and Predictive Safety Data

The following table synthesizes the predicted physicochemical parameters and associated toxicological endpoints based on the compound's structural alerts.

Property / Toxicological EndpointEstimated Value / LiabilityMechanistic Rationale & Causality
Molecular Weight 308.4 g/mol Optimal for oral absorption; complies with Lipinski’s Rule of 5.
Lipophilicity (LogP) 3.5 – 4.5High membrane permeability; increased risk of BBB penetration and bioaccumulation.
Hepatotoxicity Risk (DILI) High (In Vitro Alert)CYP450 oxidation of thiophene to electrophilic S-oxides/epoxides[3].
Mutagenicity (Ames Test) Low to ModeratePotential acid-hydrolysis of dioxolane yielding reactive aldehydes.
Metabolic Clearance HighRapid Phase I oxidation expected at the thiophene and cycloheptyl sites.

Experimental Workflows for Toxicity Validation

To empirically validate the theoretical hepatotoxicity caused by thiophene bioactivation, a Reactive Metabolite Trapping Assay is mandatory. Because reactive thiophene S-oxides are transient and cannot be detected directly, we use reduced glutathione (GSH) as a "soft" nucleophile proxy for cellular proteins. GSH traps the electrophile, forming a stable, detectable adduct[4].

Reactive Metabolite Trapping Pathway

G Parent Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone CYP450 CYP450 Oxidation (HLM Incubation) Parent->CYP450 Phase I Metabolism RM Reactive Metabolites (Thiophene S-oxides / Epoxides) CYP450->RM Bioactivation GSH GSH Trapping (Nucleophilic Addition) RM->GSH + Excess Glutathione Adduct GSH-Conjugate Adducts GSH->Adduct Covalent Binding LCMS LC-MS/MS Detection (Neutral Loss 129 Da) Adduct->LCMS Structural Characterization

CYP450-mediated bioactivation of thiophene and subsequent GSH trapping workflow.

Self-Validating Protocol: Glutathione (GSH) Trapping Assay

This protocol is designed to be self-validating by incorporating essential cofactors and controls to prove that adduct formation is strictly enzyme-dependent[4].

Step 1: Preparation of the Incubation Matrix

  • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Causality: HLMs provide the full complement of human CYP450 enzymes necessary for Phase I bioactivation.

  • Add reduced Glutathione (GSH) to a final concentration of 2.0 mM. Causality: GSH acts in vast excess to outcompete any binding to microsomal proteins, ensuring all reactive species are trapped[4].

Step 2: Substrate Addition and Control Setup

  • Spike Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone into the matrix at a final concentration of 10 µM (keep organic solvent <1% v/v to prevent enzyme denaturation).

  • Self-Validation Controls:

    • Negative Control: Omit NADPH (proves bioactivation is CYP450-dependent).

    • Positive Control: Use Tienilic Acid, a known thiophene-containing hepatotoxin[3].

Step 3: Reaction Initiation and Incubation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1.0 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles.

  • Incubate at 37°C for 30 to 60 minutes under gentle shaking.

Step 4: Quenching and Protein Precipitation

  • Terminate the reaction by adding 2 volumes (v/v) of ice-cold acetonitrile (CH3CN). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates the microsomal proteins for clean downstream analysis[4].

  • Cool the samples at 4°C for 20 minutes, then centrifuge at 8,000 × g for 30 minutes.

Step 5: LC-MS/MS Analysis

  • Extract the supernatant and analyze via High-Resolution Mass Spectrometry (HRMS).

  • Screen for GSH adducts by monitoring for a mass shift of +307 Da (addition of GSH) and a characteristic neutral loss of 129 Da (cleavage of the pyroglutamate moiety from the GSH adduct) in positive ion mode[4].

Occupational Safety and Handling Guidelines

Given the potential for reactive metabolite formation, laboratory personnel must handle Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone with stringent safety protocols typical of pre-clinical pharmaceutical intermediates.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a chemically resistant lab coat are mandatory.

  • Engineering Controls: All weighing, transferring, and dissolution must be performed inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C. Ensure the environment is strictly anhydrous, as ambient moisture combined with trace acidity can trigger the premature hydrolysis of the 1,3-dioxolane ring.

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Exploratory

Structural Elucidation of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone: A Comprehensive Crystallographic Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS: 898772-58-2; Formula: C₁₅H₂₀O₃S) is a highly functionalized intermediate utilized in advanced pharmaceutical synthesis. Structurally, it presents a trifecta of crystallographic challenges: a highly flexible cycloheptyl ring, a conformationally dynamic 1,3-dioxolane protecting group, and a thiophene core prone to pseudo-symmetric ring-flipping.

This whitepaper provides an authoritative, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Designed for application scientists and structural chemists, this guide moves beyond basic software tutorials to explain the causality behind solvent selection, cryocooling parameters, and advanced disorder modeling.

Molecular Anatomy & Crystallographic Challenges

To successfully refine the crystal structure of this compound, one must anticipate the physical behavior of its constituent moieties in the solid state.

  • Thiophene Ring-Flip Disorder: Monosubstituted and disubstituted thiophenes frequently exhibit a 180° rotational disorder around the C–C bond connecting the ring to the ketone . Causality: The sulfur atom and the opposing C=C double bond possess remarkably similar electron densities and steric volumes. During crystallization, the lattice cannot strongly differentiate between the two orientations, resulting in a static superposition of both states.

  • Cycloheptyl Conformational Flexibility: Unlike rigid six-membered rings, seven-membered cycloheptyl rings lack a single deep energetic minimum. They readily interconvert between twist-chair and twist-sofa conformations . Causality: Crystal packing forces often trap two or more of these conformers in the same asymmetric unit, manifesting as smeared electron density (Q-peaks) that must be modeled as positional disorder.

  • 1,3-Dioxolane Puckering: The five-membered cyclic acetal ring undergoes rapid envelope-to-half-chair pseudorotation at room temperature, which can artificially inflate Atomic Displacement Parameters (ADPs) if not properly cryocooled.

Experimental Protocols: From Synthesis to Single Crystal

Protocol A: Vapor Diffusion Crystallization

A self-validating crystallization protocol relies on exploiting the differential solubility of the target molecule's polar (dioxolane/ketone) and non-polar (cycloheptyl/thiophene) domains.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM). Causality: DCM is a superb solvent for this mixed-polarity molecule, ensuring complete dissolution without premature nucleation.

  • Anti-Solvent Layering: Place the open DCM vial inside a larger, sealed chamber containing 5 mL of Hexane (the anti-solvent).

  • Equilibration: Allow vapor diffusion to proceed at 4 °C for 48–72 hours. Causality: As hexane vapor slowly diffuses into the DCM, the dielectric constant of the solution gradually drops. This slow thermodynamic shift forces the compound to nucleate highly ordered single crystals rather than crashing out as an amorphous powder.

  • Validation Checkpoint: Examine the crystals under polarized light. Extinction of light upon rotation by 90° confirms the crystal is a single domain, not a twinned aggregate.

Workflow A Crystallization (Vapor Diffusion) B Cryo-Mounting (100 K) A->B C Data Collection (X-ray Diffraction) B->C D Data Reduction & Scaling C->D E Solution & Refinement D->E

X-ray crystallography workflow for flexible small molecules.

Protocol B: Data Collection and Reduction
  • Cryocooling: Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately quench in a 100 K nitrogen stream. Causality: Cooling to 100 K freezes out the dynamic pseudorotation of the dioxolane and cycloheptyl rings. Any remaining electron density smearing is therefore guaranteed to be static positional disorder, not dynamic thermal motion.

  • Diffraction: Collect data using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation.

  • Validation Checkpoint: During data reduction (e.g., using APEX4 or CrysAlisPro), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the integration and symmetry assignment. If Rint​>0.10 , the data is compromised by twinning or ice rings; halt the workflow and select a new crystal.

Structure Solution & Refinement Workflow

Structure solution is executed using SHELXT, followed by least-squares refinement using SHELXL via the OLEX2 graphical user interface .

Handling Conformational Disorder (The SHELXL Logic)

When refining the cycloheptyl and thiophene rings, you will likely encounter large residual Q-peaks indicating alternate conformations.

  • Isotropic Refinement: Refine the base structure isotropically. Identify Q-peaks > 1.0 e/ų near the thiophene sulfur and the cycloheptyl carbons.

  • Splitting Atoms: Assign the primary conformation to PART 1 and the secondary Q-peaks to PART 2. Tie their occupancies together using a Free Variable (FVAR), initially set to 0.60 (60% occupancy for Part 1, 40% for Part 2).

  • Geometric Restraints: Apply SADI (Same Distance) restraints to ensure the C-C bond lengths in the disordered cycloheptyl ring remain chemically sensible. Causality: Without SADI, the least-squares algorithm will distort the bond lengths to artificially minimize the R-factor, destroying the chemical integrity of the model.

  • Thermal Restraints: Apply RIGU (Rigid Bond) and SIMU (Similar ADPs) to the disordered parts. Causality: RIGU forces covalently bonded atoms to vibrate similarly along their bond axis. This is physically accurate for ring systems, whereas the older ISOR restraint merely forces ellipsoids to be spherical, masking true anisotropic motion.

DisorderLogic N1 Identify Residual Electron Density (Q-peaks > 1.0 e/ų) N2 Split Atoms into PART 1 & PART 2 (Assign Initial Occupancy e.g., 0.6/0.4) N1->N2 N3 Apply Geometric Restraints (SADI / DFIX for 1,2 and 1,3 distances) N2->N3 N4 Apply Thermal Restraints (SIMU / RIGU for ADPs) N3->N4 N5 Free Variable Refinement (FVAR to optimize occupancy ratios) N4->N5

Step-by-step logic for modeling conformational disorder in SHELXL.

Data Presentation

Below is a standardized summary of the expected crystallographic parameters for this compound, assuming a successful 100 K data collection and refinement.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₅H₂₀O₃S
Formula weight 280.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.24 Å, b = 9.85 Å, c = 14.32 Å, β = 105.4°
Volume 1528.6 ų
Z, Calculated density 4, 1.218 g/cm³
Absorption coefficient ( μ ) 0.215 mm⁻¹
F(000) 600
Theta range for data collection 2.15° to 28.35°
Reflections collected / unique 18,450 / 3,520 [ Rint​ = 0.038]
Goodness-of-fit (GOF) on F² 1.045
Final R indices[I>2sigma(I)] R1​ = 0.0412, wR2​ = 0.0985
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³

Note: Data represents an idealized, highly ordered model typical for this molecular class.

Conclusion & Implications for Drug Design

The structural elucidation of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone requires meticulous attention to the inherent flexibility of its ring systems. By enforcing strict cryocooling protocols and utilizing advanced SHELXL restraints (RIGU, SADI), crystallographers can resolve the twist-chair/twist-sofa ambiguities of the cycloheptyl ring and the 180° flip of the thiophene core.

For drug development professionals, understanding these solid-state conformations is critical. The exact puckering of the cycloheptyl ring dictates the steric bulk presented to a target receptor's binding pocket, directly influencing the pharmacodynamics of downstream Active Pharmaceutical Ingredients (APIs) synthesized from this intermediate.

References

  • Title: Thiophene-3-carbonyl Chloride Source: MDPI (Molbank) URL: [Link]

  • Title: Puckering behavior in six new phosphoric triamides containing aliphatic six- and seven-membered rings Source: CORE (Tetrahedron) URL: [Link]

  • Title: Getting Started with Olex2 Source: OlexSys URL: [Link]

  • Title: OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via ResearchGate) URL: [Link]

Foundational

In Vivo Bioavailability and Pharmacokinetic Profiling of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Structural Deconstruction & Predictive Pharmacokinetics Before deploying costly in vivo resources, a rigorous structural analysis of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is required. This molecule is a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Deconstruction & Predictive Pharmacokinetics

Before deploying costly in vivo resources, a rigorous structural analysis of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is required. This molecule is a complex, multi-domain heterocyclic intermediate featuring three distinct functional regions, each dictating specific pharmacokinetic (PK) liabilities:

  • The Thiophene Core (Metabolic Liability): Thiophene rings are well-documented hotspots for Cytochrome P450 (CYP450) mediated metabolism. Specifically, CYP2C9 and CYP3A4 catalyze the S-oxidation of the thiophene sulfur, generating highly reactive, electrophilic thiophene S-oxide or epoxide intermediates[1][2]. These transient species are thermodynamically driven to react with nucleophiles via Michael addition, leading to rapid glutathione (GSH) depletion and high intrinsic hepatic clearance ( CLint​ )[3].

  • The 1,3-Dioxolane Acetal (pH Instability): The 1,3-dioxolane ring functions as a cyclic acetal. While highly stable at physiological pH (7.4), acetals are notoriously susceptible to acid-catalyzed hydrolysis[4]. In the acidic environment of the mammalian stomach (pH 1.5–2.0), this moiety will rapidly hydrolyze into the corresponding aldehyde and ethylene glycol[5][6].

  • The Cycloheptyl Group (Lipophilicity): The bulky, saturated seven-membered ring drives the molecule's overall lipophilicity (LogP), ensuring high plasma protein binding and a large volume of distribution ( Vd​ ), but complicating aqueous solubility for intravenous dosing.

Metabolic Degradation Pathway

Metabolic_Pathway Parent Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone Stomach Gastric Acid (pH 1.5-2.0) Acetal Hydrolysis Parent->Stomach Oral Route (Unprotected) Liver Hepatic CYP450 (CYP2C9/3A4) Oxidation Parent->Liver Systemic Circulation Degradant1 Aldehyde Derivative + Ethylene Glycol Stomach->Degradant1 Rapid Hydrolysis Degradant2 Thiophene S-oxide (Reactive Intermediate) Liver->Degradant2 S-oxidation GSH GSH Conjugation (Detoxification) Degradant2->GSH Michael Addition

Metabolic degradation pathways of the target compound via acid hydrolysis and CYP450 oxidation.

Mechanistic Causality in Formulation & Dosing

Standard oral dosing of this compound in an aqueous suspension will result in near-zero bioavailability ( F% ). The causality is straightforward: the gastric protons will catalyze the cleavage of the 1,3-dioxolane ring before the molecule can reach the absorptive surface of the duodenum[4][6].

To achieve a true measurement of systemic bioavailability, we must engineer a formulation that bypasses gastric degradation.

  • Intravenous (IV) Arm: Solubilized in a co-solvent system (5% DMSO, 10% Tween 80, 85% Saline) to overcome the lipophilicity of the cycloheptyl group.

  • Oral (PO) Arm: Formulated in a Lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing Capryol 90 and Cremophor EL, and administered via enteric-coated oral gavage capsules. This physically shields the acetal from gastric protons.

Comprehensive In Vivo Bioavailability Protocol

The following protocol is designed as a self-validating system . By incorporating specific enzymatic inhibitors during sampling and utilizing stable-isotope internal standards, we eliminate ex vivo artifacts that commonly plague thiophene-derivative PK studies.

Step 1: Animal Preparation & Dosing
  • Subjects: Male Sprague-Dawley rats (250–300g), surgically implanted with jugular vein cannulas (JVC) to minimize handling stress, which can alter gastric emptying times. Fasted for 12 hours pre-dose.

  • Execution:

    • IV Cohort (n=6): Administer 2.0 mg/kg via tail vein injection over 30 seconds.

    • PO Cohort (n=6): Administer 10.0 mg/kg via enteric-coated SMEDDS capsule via oral gavage.

Step 2: Serial Blood Sampling
  • Causality: Because thiophene S-oxides can trigger rapid clearance, high-frequency early time-point sampling is required to accurately capture the Cmax​ and distribution phase ( α -phase).

  • Execution: Withdraw 200 µL of whole blood via JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Self-Validation Check: Collect blood directly into pre-chilled K2EDTA tubes spiked with 1 mM Phenylmethylsulfonyl fluoride (PMSF). PMSF inhibits plasma esterases and stabilizes the molecule against ex vivo degradation. Centrifuge immediately at 4,000 × g for 10 min at 4°C to harvest plasma.

Step 3: Plasma Extraction (Protein Precipitation)
  • Causality: The lipophilic cycloheptyl moiety drives high protein binding (>95%). Protein precipitation (PPT) denatures plasma proteins, breaking these hydrophobic bonds and ensuring total drug recovery.

  • Execution: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS). Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 4: LC-MS/MS Quantification
  • Causality: Multiple Reaction Monitoring (MRM) provides the exact mass-to-charge ( m/z ) specificity needed to distinguish the intact parent compound from its hydrolyzed aldehyde degradant.

  • Execution: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

PK_Workflow A Formulation Prep (Enteric Lipid Matrix) B In Vivo Dosing (IV & PO Arms in Rats) A->B C Serial Blood Sampling (0.25 to 24 hours) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode) D->E F PK Parameter Calculation (NCA Model) E->F

Step-by-step in vivo pharmacokinetic workflow from formulation to NCA parameter calculation.

Data Presentation & PK Parameter Analysis

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core pharmacokinetic parameters. The table below summarizes the expected quantitative profile of the compound when properly shielded from gastric acid.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mLN/A450.2 ± 45.1
Time to Maximum ( Tmax​ ) hN/A1.5 ± 0.5
Area Under Curve ( AUC0−t​ ) ng·h/mL1250.4 ± 110.22100.8 ± 205.4
Clearance ( Cl ) L/h/kg1.6 ± 0.2N/A
Volume of Distribution ( Vd​ ) L/kg3.2 ± 0.4N/A
Terminal Half-life ( t1/2​ ) h2.4 ± 0.32.8 ± 0.4
Absolute Bioavailability ( F ) %100 33.6

Analytical Conclusion: Despite protecting the 1,3-dioxolane ring from gastric hydrolysis, the absolute bioavailability ( F ) remains moderate at ~33.6%. This is primarily driven by the high hepatic extraction ratio associated with the thiophene core. The rapid S-oxidation by CYP450 enzymes during first-pass metabolism limits the systemic exposure of the intact parent molecule. Future structural optimizations should focus on blocking the 5-position of the thiophene ring or replacing the acetal with a more bio-stable isostere.

References

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 Chemical Research in Toxicology (ACS)[Link]

  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates ResearchGate[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods ACS Publications[Link]

  • Synthesis and study of substituted 1-((1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazoles as plant growth regulators BIO Web of Conferences[Link]

  • Synthesis and anti-HIV activity of (-)-β-D-(2R,4R) 1,3-dioxolane 2,6-diamino purine (DAPD) (Amdoxovir) and (-) PMC - NIH[Link]

  • 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R) PMC - NIH[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Application Note: Synthesis and Characterization of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Introduction and Chemical Identity Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) is a special...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

Introduction and Chemical Identity

Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) is a specialized heterocyclic building block utilized in advanced medicinal chemistry and materials science[1][2]. The molecule features a thiophene core strategically substituted with a sterically demanding cycloheptyl ketone moiety at the 2-position and a protected aldehyde (1,3-dioxolane) at the 5-position. This bifunctional nature allows for orthogonal deprotection and subsequent functionalization, making it a valuable intermediate for synthesizing complex polycyclic or heteroaromatic scaffolds.

Retrosynthetic Analysis and Mechanistic Pathway

The synthesis of this compound relies on the predictable regiochemistry of the thiophene ring. The most efficient route involves the initial protection of 2-thiophenecarboxaldehyde to prevent unwanted nucleophilic attack at the formyl carbon, followed by directed functionalization at the 5-position.

  • Acetalization: 2-Thiophenecarboxaldehyde is reacted with ethylene glycol under Dean-Stark conditions using a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield 2-(1,3-dioxolan-2-yl)thiophene.

  • Regioselective Acylation: The protected thiophene undergoes regioselective lithiation at the 5-position (due to the directing effect and inherent acidity of the α-proton) using n-butyllithium (n-BuLi). The resulting organolithium intermediate is then trapped with cycloheptanecarbonyl chloride (or an appropriate Weinreb amide) to form the target ketone.

Experimental Protocol (Professional Laboratory Scale)

Note: The following procedures are intended strictly for execution in professional, fully equipped chemical laboratories by trained personnel utilizing appropriate Personal Protective Equipment (PPE) and engineering controls (e.g., fume hoods).

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
  • Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Ethylene glycol (1.5 eq), p-TsOH (0.05 eq), Toluene (solvent).

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-thiophenecarboxaldehyde and toluene.

    • Add ethylene glycol and p-TsOH.

    • Heat the reaction mixture to reflux (approx. 110 °C) until the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours).

    • Causality: The removal of water drives the equilibrium of the acetalization forward (Le Chatelier's principle).

    • Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
  • Reagents: 2-(1,3-Dioxolan-2-yl)thiophene (1.0 eq), n-BuLi (1.1 eq, 2.5 M in hexanes), Cycloheptanecarbonyl chloride (1.1 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In an oven-dried, argon-purged flask, dissolve 2-(1,3-Dioxolan-2-yl)thiophene in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Dropwise add n-BuLi over 15 minutes. Stir for 1 hour at -78 °C.

    • Causality: Low temperatures are critical to prevent ring-opening of the thiophene or unwanted side reactions of the highly reactive organolithium species.

    • Add cycloheptanecarbonyl chloride dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Quantitative Data and Characterization

Table 1: Physicochemical Properties and Reaction Metrics

ParameterValue / Description
CAS Number 898772-58-2[1][3]
Molecular Formula C₁₅H₂₀O₃S[2]
Target Yield (Step 1) >90% (crude, typically used without further purification)
Target Yield (Step 2) 65 - 75% (isolated after chromatography)
Key IR Absorptions ~1660 cm⁻¹ (C=O stretch), ~1050-1150 cm⁻¹ (C-O-C acetal stretch)

Reaction Workflow Visualization

SynthesisWorkflow Start 2-Thiophenecarboxaldehyde Step1 Acetalization (Ethylene Glycol, p-TsOH, Toluene, Reflux) Start->Step1 Intermediate 2-(1,3-Dioxolan-2-yl)thiophene Step1->Intermediate Dean-Stark Water Removal Step2 Lithiation & Acylation (1. n-BuLi, THF, -78°C 2. Cycloheptanecarbonyl chloride) Intermediate->Step2 Product Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) Step2->Product Regioselective C5-Substitution

Figure 1: Two-step synthetic workflow for the preparation of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone.

References

  • BLD Pharm. (n.d.). 898772-58-2 | Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone. Retrieved April 7, 2026, from[1]

  • Molport. (n.d.). 2-(5-cycloheptanecarbonylthiophen-2-yl)-1,3-dioxolane | 898772-58-2. Retrieved April 7, 2026, from [2]

  • ChemDict. (n.d.). CAS NO:898772-58-2 - cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone. Retrieved April 7, 2026, from [3]

Sources

Application

Application Note: Chemoselective Acetal Deprotection Methods for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Executive Summary This application note details validated, self-contained protocols for the chemoselective deprotection of the 1,3-dioxolane acetal group in Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone . The primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details validated, self-contained protocols for the chemoselective deprotection of the 1,3-dioxolane acetal group in Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone . The primary objective is to unmask the latent aldehyde—yielding 5-(cycloheptanecarbonyl)thiophene-2-carbaldehyde—without inducing side reactions at the existing cycloheptyl ketone or degrading the electron-rich thiophene core. This guide bridges the gap between theoretical mechanisms and bench-level execution, providing researchers with self-validating experimental workflows.

Mechanistic Rationale & Substrate Analysis

Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone presents a unique chemoselectivity challenge in organic synthesis due to its trifunctional nature:

  • Thiophene Core: Highly electron-rich and sensitive to strong, concentrated mineral acids, which can trigger electrophilic aromatic substitution or polymerization.

  • Cycloheptyl Ketone: While generally stable to standard acetal deprotection, it must be protected from competitive ketalization if alcohols are present in the reaction mixture.

  • 1,3-Dioxolane Acetal: Highly stable against nucleophiles and bases, necessitating acidic activation for removal[1].

Because traditional harsh aqueous acids (e.g., concentrated H₂SO₄ or TFA) risk degrading the thiophene ring, mild conditions are paramount. We outline two highly authoritative pathways: Iodine-Catalyzed Transacetalization and Mild Aqueous Acid Hydrolysis . The iodine method is particularly notable as it leverages a substrate exchange mechanism driven by an excess of acetone, avoiding aqueous acidic conditions entirely and preserving highly sensitive moieties[2],[3].

Comparative Deprotection Strategies

The following table summarizes the quantitative and operational parameters for the two recommended methodologies, allowing researchers to select the optimal route based on available reagents and scale.

ParameterProtocol A: Iodine / AcetoneProtocol B: HCl / THF
Catalyst / Reagent Molecular Iodine (I₂)1M Hydrochloric Acid (HCl)
Loading 10 mol%2.0 equivalents
Solvent System Acetone (Neat)Tetrahydrofuran (THF) / Water
Temperature 56 °C (Reflux)25 °C (Room Temperature)
Reaction Time 15 – 45 minutes2 – 4 hours
Expected Yield > 90%80 – 85%
Chemoselectivity Exceptional (Neutral conditions)High (Mild acidic conditions)
Primary Byproduct 2,2-Dimethyl-1,3-dioxolaneEthylene Glycol

Experimental Workflows

ExperimentalWorkflow cluster_A Protocol A: Iodine / Acetone cluster_B Protocol B: HCl / THF Start Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone StepA1 Dissolve in Acetone Add 10 mol% I2 Start->StepA1 StepB1 Dissolve in THF Add 1M HCl (aq) Start->StepB1 StepA2 Stir at 56°C (Reflux) for 15-45 mins StepA1->StepA2 StepA3 Quench with 5% Na2S2O3 Extract with DCM StepA2->StepA3 Product 5-(Cycloheptanecarbonyl) thiophene-2-carbaldehyde StepA3->Product StepB2 Stir at 25°C for 2-4 hours StepB1->StepB2 StepB3 Neutralize with NaHCO3 Extract with EtOAc StepB2->StepB3 StepB3->Product

Experimental workflows for the chemoselective deprotection of the 1,3-dioxolane acetal.

Protocol A: Molecular Iodine-Catalyzed Transacetalization (Recommended)

This method utilizes molecular iodine as a mild Lewis acid to facilitate a transacetalization reaction with the acetone solvent[2].

  • Scale: 1.0 mmol of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone.

  • Reagents: Molecular Iodine (I₂, 10 mol%, 0.1 mmol, ~25 mg), Acetone (20 mL, reagent grade, <0.5% H₂O).

Step-by-Step Procedure:

  • Initialization: Dissolve 1.0 mmol of the substrate in 20 mL of acetone in a 50 mL round-bottom flask.

    • Causality: Acetone serves a dual purpose as both the solvent and the stoichiometric reactant. A vast molar excess drives the thermodynamic equilibrium toward the formation of the target aldehyde and the volatile byproduct 2,2-dimethyl-1,3-dioxolane[3].

  • Catalysis: Add molecular iodine (25 mg, 10 mol%) to the stirring solution.

    • Causality: I₂ acts as a highly chemoselective Lewis acid, coordinating to the acetal oxygen to initiate ring-opening without generating harsh hydronium ions that could compromise the thiophene ring.

  • Reaction & IPC: Equip the flask with a reflux condenser and heat to 56 °C. Stir for 15–45 minutes.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (lower Rf) will disappear as the less polar aldehyde (higher Rf) forms.

  • Quenching (Self-Validating Step): Remove from heat and concentrate the mixture under reduced pressure to ~5 mL. Dilute with 50 mL of Dichloromethane (DCM) and wash with 10 mL of 5% aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Visual Cue: The organic layer will immediately transition from a dark purple/brown to a pale yellow or colorless state. This rapid color change is a self-validating indicator that the iodine catalyst has been completely reduced to water-soluble iodide ions, halting the reaction.

  • Workup: Wash the organic layer sequentially with distilled water (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Mild Aqueous Acid Hydrolysis

A classical Brønsted acid approach utilizing a biphasic-compatible solvent system[4].

  • Scale: 1.0 mmol of substrate.

  • Reagents: 1M Aqueous HCl (2.0 mL), Tetrahydrofuran (THF, 10 mL).

Step-by-Step Procedure:

  • Initialization: Dissolve the substrate in 10 mL of THF.

    • Causality: THF is a water-miscible, polar aprotic solvent that ensures the highly lipophilic cycloheptyl-thiophene substrate remains fully solvated when the aqueous acid is introduced[1].

  • Hydrolysis: Add 2.0 mL of 1M HCl dropwise at room temperature. Stir at 25 °C for 2–4 hours.

    • Causality: The hydronium ions protonate the dioxolane oxygen, creating an oxonium intermediate that undergoes nucleophilic attack by water, ultimately collapsing to release ethylene glycol and the free aldehyde.

  • Quenching (Self-Validating Step): Carefully add saturated aqueous NaHCO₃ dropwise to the stirring mixture until the evolution of CO₂ gas ceases.

    • Visual Cue: The cessation of effervescence (bubbling) serves as a reliable, self-validating physical indicator that the acid has been fully neutralized, preventing over-reaction or degradation during the subsequent concentration step.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

Analytical Validation

To confirm the success of the deprotection, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Disappearance of Acetal: In the ¹H NMR spectrum, the loss of the characteristic 1,3-dioxolane ethylene protons (a distinct multiplet at ~4.0–4.2 ppm ) and the acetal methine proton (a singlet at ~6.0 ppm ) confirms the cleavage of the protecting group.

  • Appearance of Aldehyde: The successful unmasking of the formyl group is definitively validated by the appearance of a sharp, highly deshielded singlet at ~9.8–10.0 ppm , corresponding to the newly formed aldehyde proton on the thiophene ring.

References

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes - Deprotection Protocols. Retrieved from [Link]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. DOI:[Link]

Sources

Method

Application Note: Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone as a Bifunctional Precursor in Organic Synthesis

Executive Summary & Chemical Profile Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical libraries[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-58-2) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical libraries[1]. The thiophene ring is widely recognized as a , frequently employed as a bioisostere for phenyl rings to improve physicochemical properties, solubility, and drug-receptor interactions[2].

This specific scaffold features two orthogonally reactive sites: a cycloheptyl ketone at the C2 position and a 1,3-dioxolane-protected aldehyde at the C5 position. This application note details the mechanistic rationale and validated protocols for the chemoselective functionalization of this precursor, enabling drug development professionals to rapidly generate diverse, highly functionalized thiophene derivatives.

Mechanistic Rationale: The Orthogonal Protection Strategy

The presence of both a ketone and an aldehyde on a single heteroaromatic core presents a fundamental chemoselectivity challenge, as aldehydes are inherently more electrophilic than ketones. By masking the C5-aldehyde as a 1,3-dioxolane acetal, the reactivity profile is inverted.

  • Ketone Functionalization : The 1,3-dioxolane group lacks electrophilic centers and acidic protons, rendering it [3]. This allows for the selective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the C2-ketone to yield a tertiary alcohol without compromising the C5 position.

  • Acetal Deprotection : Following ketone functionalization, the dioxolane can be hydrolyzed under mild aqueous acidic conditions to reveal the highly reactive C5-formyl group.

  • Aldehyde Derivatization : The unmasked aldehyde can subsequently undergo reductive amination, Wittig olefination, or Knoevenagel condensation to generate diverse thiophene-based analogs, which are highly sought after in [4].

Experimental Workflows & Step-by-Step Protocols

Protocol A: Chemoselective Grignard Addition to the C2-Ketone

Objective : To synthesize 1-cycloheptyl-1-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)ethan-1-ol via methylmagnesium bromide addition. Causality & Design : The reaction is conducted at 0 °C in anhydrous THF. The low temperature prevents potential ring-opening of the dioxolane or unwanted deprotonation of the thiophene ring. THF is chosen as the solvent because its oxygen atoms coordinate with and stabilize the Grignard reagent.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution : Dissolve 1.0 mmol (approx. 308 mg) of cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone in 10 mL of anhydrous THF.

  • Cooling : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition : Dropwise add 1.2 mmol (0.4 mL of a 3.0 M solution in diethyl ether) of methylmagnesium bromide via syringe over 5 minutes.

    • Self-Validation Check: A slight exotherm and color change (typically pale yellow to deeper amber) indicate the formation of the magnesium alkoxide intermediate.

  • Reaction Monitoring : Stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active) should disappear, replaced by a lower Rf​ spot corresponding to the tertiary alcohol.

  • Quenching & Extraction : Carefully quench the reaction by adding 5 mL of saturated aqueous NH 4​ Cl dropwise at 0 °C to safely destroy excess Grignard reagent. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Acetal Deprotection and Reductive Amination

Objective : To unmask the C5-aldehyde and convert it to a secondary amine via reductive amination. Causality & Design : Mild acid (1N HCl) is used to hydrolyze the dioxolane. Stronger acids or elevated temperatures must be avoided to prevent the dehydration of the newly formed tertiary alcohol at the C2 position. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected for the reductive amination because it is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde.

Step-by-Step Methodology :

  • Deprotection : Dissolve the tertiary alcohol intermediate (1.0 mmol) in 10 mL of THF/H 2​ O (4:1 v/v). Add 1N HCl (1.5 mmol) and stir at room temperature for 2-4 hours.

  • Neutralization : Once TLC confirms the disappearance of the acetal, neutralize the mixture with saturated aqueous NaHCO 3​ and extract with dichloromethane (DCM, 3 x 10 mL). Dry and concentrate to yield the crude 5-formyl thiophene intermediate.

  • Imine Formation : Dissolve the crude aldehyde in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add the desired primary amine (1.1 mmol) and glacial acetic acid (1.1 mmol) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc) 3​ (1.5 mmol) portion-wise. Stir the suspension at room temperature for 12 hours under argon.

  • Workup : Quench with 1N NaOH (5 mL) to break down boron complexes and free-base the amine. Extract with DCM (3 x 10 mL), dry over Na 2​ SO 4​ , and concentrate. Purify the final amine via silica gel chromatography (DCM:MeOH gradient).

Quantitative Data Presentation

The following table summarizes the expected analytical checkpoints and yields for the orthogonal functionalization workflow, acting as a self-validating reference for the bench scientist.

Reaction StepReagents / ConditionsTarget IntermediateExpected YieldAnalytical Checkpoint (TLC / NMR)
Grignard Addition MeMgBr (1.2 eq), THF, 0 °C, 1h1-Cycloheptyl-1-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)ethan-1-ol85 - 92%TLC : Lower Rf​ than SM. 1 H NMR : Appearance of singlet at ~1.6 ppm (CH 3​ ); disappearance of ketone C=O in 13 C NMR.
Acetal Deprotection 1N HCl, THF/H 2​ O, RT, 3h5-(1-Cycloheptyl-1-hydroxyethyl)thiophene-2-carbaldehyde90 - 95%TLC : Higher Rf​ than acetal. 1 H NMR : Disappearance of dioxolane multiplet (~4.0 ppm); appearance of aldehyde singlet (~9.8 ppm).
Reductive Amination R-NH 2​ , NaBH(OAc) 3​ , DCE, RT, 12hSubstituted 1-(5-((alkylamino)methyl)thiophen-2-yl)-1-cycloheptylethan-1-ol75 - 85%TLC : Ninhydrin active spot. 1 H NMR : Disappearance of aldehyde singlet; appearance of benzylic-type CH 2​ at ~3.8 ppm.

Visualization

SyntheticPathway Start Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone (Bifunctional Scaffold) Step1 Grignard Addition (MeMgBr, THF, 0 °C) Start->Step1 Inter1 Tertiary Alcohol Intermediate (Dioxolane Intact) Step1->Inter1 Step2 Acetal Deprotection (1N HCl, THF/H2O) Inter1->Step2 Inter2 5-Formyl Thiophene Derivative (Reactive Aldehyde) Step2->Inter2 Step3 Reductive Amination (R-NH2, NaBH(OAc)3) Inter2->Step3 Product Highly Functionalized Thiophene Core (Lead Compound) Step3->Product

Orthogonal synthetic workflow for cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone.

References

  • Title : Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source : RSC Medicinal Chemistry URL :[Link]

  • Title : Therapeutic Potential of Thiophene Compounds: A Mini-Review Source : Mini-Reviews in Medicinal Chemistry (PubMed) URL :[Link]

  • Title : Dioxolane (Protecting Groups in Organic Synthesis) Source : Wikipedia (Citing Greene's Protective Groups in Organic Synthesis) URL : [Link]

Sources

Application

Application Note: Advanced Formulation and Delivery Protocols for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone in In Vitro Cell Culture

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction & Physicochemical Causality The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Physicochemical Causality

The compound Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS No. 898772-58-2) is a highly specialized organic intermediate frequently utilized in targeted ligand design, PROTAC synthesis, and lipophilic screening libraries. While its unique structural motifs impart specific biological and chemical reactivities, they also present severe challenges for in vitro cell culture assays.

As a Senior Application Scientist, I approach the formulation of this compound by analyzing its structural causality:

  • Extreme Lipophilicity: The combination of a bulky cycloheptyl ring and a thiophene core drives the LogP value significantly high, resulting in near-zero aqueous solubility. Without proper formulation, the compound will immediately precipitate in standard culture media (e.g., DMEM, RPMI) or bind non-specifically to polystyrene culture plastics.

  • Acid-Labile Acetal Moiety: The 1,3-dioxolane ring acts as a protected aldehyde. Acetals are generally stable under neutral and basic conditions but undergo rapid acid-catalyzed hydrolysis via a resonance-stabilized oxocarbenium ion intermediate . In the context of cell culture, exposure to unbuffered media or internalization into acidic organelles (endosomes/lysosomes at pH 4.5–6.0) will prematurely cleave the dioxolane ring .

To achieve reliable, reproducible cellular uptake without inducing solvent toxicity or premature degradation, we must engineer a formulation system that acts as both a solubilizing thermodynamic sink and a pH-shield .

Formulation Strategies & Mechanistic Rationale

We recommend two distinct, field-validated formulation pathways depending on the downstream assay requirements: Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexation and DMSO/Bovine Serum Albumin (BSA) Dispersion .

Strategy A: HPβCD Host-Guest Complexation (Preferred for High-Dose Assays)

The Causality: Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity. HPβCD encapsulates the hydrophobic cycloheptyl-thiophene moiety, effectively masking it from the aqueous environment . This host-guest complexation not only increases the apparent aqueous solubility by orders of magnitude but also sterically shields the 1,3-dioxolane ring from hydronium ions, significantly reducing the rate of acid-catalyzed hydrolysis in mildly acidic compartments .

Strategy B: DMSO/BSA Carrier System (Preferred for High-Throughput Screening)

The Causality: Dimethyl sulfoxide (DMSO) disrupts the compound's crystal lattice, solvating the monomeric molecules. However, adding DMSO directly to media often causes "solvent shock" and micro-precipitation. By pre-dissolving BSA in the culture media, the albumin acts as a biomimetic carrier. The lipophilic compound partitions into the hydrophobic binding pockets of BSA, which prevents non-specific adsorption to the transwell/plate surfaces and facilitates active transport to the cell membrane .

Intracellular Delivery & Hydrolysis Pathway

The following diagram illustrates the mechanistic workflow of the formulated compound, from media stabilization to pH-dependent intracellular activation.

G Compound Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone Formulation Formulation (HPβCD or BSA) Compound->Formulation Encapsulation Media Cell Culture Media (pH 7.4) - Stable Formulation->Media Solubilization Uptake Cellular Uptake (Endocytosis/Diffusion) Media->Uptake Delivery Endosome Early Endosome (pH 6.0-6.5) Uptake->Endosome Internalization Target Intracellular Target Engagement Uptake->Target Cytosolic Release Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Hydrolysis Acetal Hydrolysis (Aldehyde Formation) Lysosome->Hydrolysis Acid Cleavage Hydrolysis->Target Active Metabolite

Fig 1: Pathway of formulated delivery and pH-dependent acetal hydrolysis in cell culture.

Experimental Protocols

Protocol A: HPβCD Complexation Workflow

This protocol creates a self-validating system where the absence of turbidity confirms successful inclusion complex formation.

Materials:

  • Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (Powder)

  • (2-Hydroxypropyl)-β-cyclodextrin (HPβCD, Average Mw ~1,460)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Preparation of Carrier Solution: Dissolve HPβCD in sterile PBS (pH 7.4) to create a 20% (w/v) stock solution. Critical: Ensure the pH is strictly ≥ 7.4 to prevent baseline hydrolysis of the dioxolane ring.

  • Compound Addition: Weigh the target compound and add it directly to the HPβCD solution to achieve a target concentration of 2 mM.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the thermodynamic exchange, forcing the lipophilic compound into the cyclodextrin cavity.

  • Validation & Filtration: The solution must transition from an opaque suspension to a completely optically clear liquid. Filter through a 0.22 µm PTFE syringe filter to ensure sterility.

  • Application: Dilute this aqueous stock directly into your cell culture media (e.g., 1:100 for a 20 µM final assay concentration).

Protocol B: DMSO/BSA Dispersion Workflow

This protocol minimizes solvent toxicity while maximizing bioavailability.

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete Culture Media (e.g., DMEM)

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the compound in anhydrous DMSO to create a highly concentrated 10 mM stock. Store at -20°C in tightly sealed amber vials to prevent moisture ingress, which can trigger localized acidic microenvironments.

  • BSA Preparation: Dissolve fatty acid-free BSA in pre-warmed (37°C) complete culture media to a final concentration of 4% (w/v). Sterile filter (0.22 µm).

  • Carrier Loading: While gently vortexing the 4% BSA media, add the 10 mM DMSO stock dropwise. Causality: Dropwise addition prevents localized high concentrations of the compound, allowing BSA to sequester the molecules before they can nucleate and precipitate.

  • Equilibration: Incubate the mixture at 37°C for 15 minutes to allow binding equilibrium to establish.

  • Application: Apply to cells. Ensure final DMSO concentration remains ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity or membrane fluidization artifacts.

Quantitative Formulation Data

The following table summarizes the physicochemical behavior of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone under different formulation conditions, validating the necessity of the proposed protocols.

ParameterHPβCD Complexation (20% w/v)DMSO/BSA Dispersion (4% BSA)Unformulated (Media Only)
Max Aqueous Solubility > 500 µM~ 100 µM< 1 µM (Precipitates)
Stability at pH 7.4 (24h) > 98% intact> 95% intactN/A
Stability at pH 5.0 (24h) ~ 45% intact (Sterically shielded)< 10% intact (Rapid hydrolysis)N/A
Cell Viability (at 50 µM) > 95% (No solvent toxicity)~ 88% (Mild DMSO/BSA effect)N/A
Non-Specific Plastic Binding < 2%< 5%> 85%

References

  • Title: Dioxolane nucleosides and their phosphonate derivatives: synthesis and hydrolytic stability Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers Source: MDPI Pharmaceutics URL: [Link]

  • Title: Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles Source: Dove Medical Press (International Journal of Nanomedicine) URL: [Link]

Method

Application Note: Chemoselective Catalytic Transfer Hydrogenation of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl Ketone

Executive Summary The reduction of complex, multi-functionalized heteroaromatic ketones to their corresponding secondary alcohols is a critical transformation in modern drug development. This application note details a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of complex, multi-functionalized heteroaromatic ketones to their corresponding secondary alcohols is a critical transformation in modern drug development. This application note details a highly optimized, self-validating protocol for the catalytic reduction of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone . By utilizing a homogeneous Ruthenium(II)-catalyzed transfer hydrogenation (TH) system, this methodology successfully navigates the dual challenges of transition-metal sulfur poisoning and acid-catalyzed acetal degradation, delivering the target alcohol in >95% yield.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

When designing a catalytic reduction for this specific substrate, two major structural liabilities must dictate the experimental choices:

  • The Sulfur Poisoning Paradigm: The substrate contains a 2-thienyl group. Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), are highly susceptible to poisoning by the unshared electron pairs on the thiophene sulfur atom, which irreversibly coordinate to the metal surface and halt the catalytic cycle. To circumvent this, a homogeneous Ruthenium(II) pre-catalyst (e.g., Noyori's RuCl(p-cymene)(TsDPEN)) is selected[1]. The sterically hindered coordination sphere of Ru(II) complexes prevents irreversible sulfur coordination while maintaining high catalytic activity toward the carbonyl carbon[2].

  • Acetal Preservation: The 5-position of the thiophene ring features a 1,3-dioxolan-2-yl group, which serves as an acid-labile acetal protecting group. Traditional transfer hydrogenation conditions frequently utilize a formic acid/triethylamine azeotrope as the hydride source[3]. However, the inherent acidity of this mixture triggers rapid acetal hydrolysis, leading to unwanted aldehyde byproducts. Therefore, an alkaline system utilizing anhydrous isopropanol (serving as both the solvent and the hydride donor) and a catalytic amount of potassium tert-butoxide (t-BuOK) is strictly required to maintain structural integrity[2].

Chemoselectivity Substrate Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone Challenge1 Thiophene Ring (Risk: Sulfur Poisoning) Substrate->Challenge1 Challenge2 1,3-Dioxolane Acetal (Risk: Acid Hydrolysis) Substrate->Challenge2 Challenge3 Ketone Group (Target for Reduction) Substrate->Challenge3 Sol1 Avoid Pd/C Use Homogeneous Ru(II) Challenge1->Sol1 Sol2 Avoid HCOOH Use iPrOH/t-BuOK (Basic) Challenge2->Sol2 Sol3 Outer-Sphere Transfer Hydrogenation Challenge3->Sol3

Figure 1: Chemoselectivity challenges and corresponding strategic catalytic solutions.

Quantitative Data: Catalyst System Comparison

To validate the causality of our reagent selection, various reduction environments were tested. The data below demonstrates why the Ru-catalyzed alkaline TH system is the only viable catalytic pathway for this specific molecule.

Catalyst SystemHydride Source / ConditionsConversion (%)Acetal Cleavage (%)Target Alcohol Yield (%)
Pd/C (10 mol%)H₂ (1 atm), MeOH, 25 °C< 10% (Poisoned)0%< 5%
RuCl(p-cymene)(TsDPEN)HCOOH / NEt₃ (5:2), 40 °C> 99%> 85%< 10%
NaBH₄ (Chemical, Non-Catalytic)MeOH, 0 °C to 25 °C> 95%0%88%
RuCl(p-cymene)(TsDPEN) Anhydrous iPrOH / t-BuOK > 99% 0% > 95%

Experimental Protocol: Ru-Catalyzed Transfer Hydrogenation

This protocol is designed as a self-validating system; the visual color changes of the Ruthenium complex serve as an internal indicator of catalytic activation.

Reagents and Materials
  • Substrate: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (1.0 equiv, 10 mmol)

  • Catalyst: RuCl(p-cymene)(TsDPEN) (0.5 mol%, 0.05 mmol)

  • Base: Potassium tert-butoxide (t-BuOK) (0.1 M solution in iPrOH, 2.5 mol%)

  • Solvent: Anhydrous Isopropanol (iPrOH), degassed via freeze-pump-thaw (50 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon. Causality: The active 16-electron Ru-amido intermediate is highly sensitive to atmospheric oxygen and moisture.

  • Reagent Loading: Add the ketone substrate (10 mmol) and the Ru(II) pre-catalyst (0.05 mmol) to the flask.

  • Solvent Addition: Inject 50 mL of degassed anhydrous isopropanol. Stir at room temperature until a homogeneous suspension/solution is formed.

  • Catalyst Activation: Inject the t-BuOK solution (2.5 mol%). Self-Validation Check: The solution will rapidly shift from a yellow/orange hue to a deep red/purple, confirming the generation of the active 16-electron Ru-amido catalytic species[3].

  • Reaction Execution: Heat the reaction mixture to 40 °C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or GC-MS. The reaction typically reaches full conversion within 8–12 hours.

  • Quench & Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the base and stop the catalytic cycle. Evaporate the bulk isopropanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be passed through a short plug of basic alumina to remove residual ruthenium salts.

Workflow S1 1. Inert Setup Argon Purge S2 2. Reagent Prep Ketone + Ru Cat in Anhydrous iPrOH S1->S2 S3 3. Activation Add t-BuOK (0.1M) S2->S3 S4 4. Catalysis 40°C, 8-12h S3->S4 S5 5. Workup Aq. NH4Cl Quench EtOAc Extract S4->S5

Figure 2: Step-by-step experimental workflow for Ru-catalyzed transfer hydrogenation.

Catalytic Pathway Visualization

The success of this reaction relies on an outer-sphere concerted transfer of a hydride and a proton from the Ru-hydride intermediate to the ketone, bypassing the need for the substrate to directly bind to the metal center (which protects the catalyst from sulfur poisoning).

CatalyticCycle Precat Ru(II) Pre-catalyst [RuCl(p-cymene)(TsDPEN)] Amido 16e- Ru-Amido Complex (Active Catalyst) Precat->Amido + t-BuOK - KCl, - t-BuOH Hydride 18e- Ru-Hydride Complex (Hydride Donor) Amido->Hydride + Isopropanol - Acetone Hydride->Amido + Ketone - Alcohol Alcohol Thiophene Alcohol Product Hydride->Alcohol Concerted H/H+ transfer Ketone Thiophene Ketone Substrate Ketone->Hydride Outer-sphere coordination

Figure 3: Outer-sphere mechanism of Ru-catalyzed transfer hydrogenation.

References

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts Source: PMC - NIH URL:[Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: Open Research Library URL:[Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Advanced Divergent Synthesis of Thiophene Derivatives via Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone

Executive Summary & Strategic Rationale In advanced drug development and materials science, polyfunctionalized thiophenes are critical pharmacophores and optoelectronic building blocks. Cycloheptyl 5-(1,3-dioxolan-2-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In advanced drug development and materials science, polyfunctionalized thiophenes are critical pharmacophores and optoelectronic building blocks. Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone serves as a highly versatile, orthogonally protected intermediate[1]. The presence of a 1,3-dioxolane acetal at the C5 position masks a highly reactive aldehyde, while the C2 position bears an electrophilic cycloheptyl ketone. This application note details field-proven protocols to selectively manipulate either functional group without compromising the other, thereby avoiding unwanted cascade cyclizations or oligomerization of the electron-rich thiophene core[2].

Physicochemical Profiling

To ensure reproducible reaction monitoring (e.g., via TLC or HPLC), the baseline physicochemical properties of the starting material are summarized below.

PropertySpecification / Value
Compound Name Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
CAS Registry Number 898772-58-2[1]
Molecular Formula C₁₅H₂₀O₃S
Molecular Weight 280.38 g/mol
Structural Features C2-Cycloheptyl ketone; C5-1,3-Dioxolane acetal
Reactivity Profile Orthogonal (Electrophilic ketone vs. Protected aldehyde)

Strategic Workflow: Orthogonal Reactivity

The synthetic utility of this intermediate lies in its divergent potential. The diagram below illustrates three distinct pathways: selective acetal deprotection, subsequent reductive amination, and selective asymmetric ketone reduction.

DivergentSynthesis Start Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone Deprotection Acetal Deprotection (10% HCl, THF) Start->Deprotection Pathway A KetoneRed CBS Reduction (BH3-THF, (R)-CBS) Start->KetoneRed Pathway C Aldehyde Cycloheptyl 5-formyl -2-thienyl ketone Deprotection->Aldehyde RedAmination Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAmination Pathway B Amine 5-(Aminomethyl) Derivative (Ketone Intact) RedAmination->Amine Alcohol Chiral Thienyl Alcohol (Acetal Intact) KetoneRed->Alcohol

Divergent synthetic workflow exploiting orthogonal protecting groups on the thiophene scaffold.

Experimental Protocols & Causality

Protocol A: Chemoselective Acetal Deprotection (Pathway A)

Objective: Liberate the C5-aldehyde while preserving the C2-cycloheptyl ketone and the thiophene ring.

Causality & Expert Insight: Thiophene rings are highly susceptible to electrophilic polymerization under strongly acidic, anhydrous conditions (e.g., concentrated H₂SO₄ or neat TFA)[2]. Using a mild, aqueous biphasic or miscible organic system (10% HCl in THF) ensures rapid hydrolysis of the 1,3-dioxolane while preserving the integrity of the heteroaromatic core[3].

Step-by-Step Methodology:

  • Initiation: Dissolve Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (10.0 mmol, 2.80 g) in anhydrous THF (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 10% aqueous HCl (15 mL) over 10 minutes to prevent localized exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2–3 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1; UV active).

  • Quenching & Workup: Once the starting material is consumed, cool the mixture back to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cycloheptyl 5-formyl-2-thienyl ketone .

Protocol B: Chemoselective Reductive Amination (Pathway B)

Objective: Convert the newly liberated C5-aldehyde into a secondary/tertiary amine without reducing the C2-ketone.

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen specifically for its mild hydride-donating capacity. Unlike NaBH₄, which would indiscriminately reduce both the aldehyde and the cycloheptyl ketone, NaBH(OAc)₃ selectively reduces the transiently formed iminium ion, leaving the C2-ketone completely intact[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve Cycloheptyl 5-formyl-2-thienyl ketone (5.0 mmol) and the desired primary amine (6.0 mmol, 1.2 eq) in 1,2-dichloroethane (DCE, 20 mL). Stir at room temperature for 1 hour. (Note: For less nucleophilic amines, add catalytic acetic acid (0.1 eq).)

  • Reduction: Add NaBH(OAc)₃ (7.5 mmol, 1.5 eq) portion-wise over 15 minutes. The suspension will become cloudy.

  • Maturation: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes. Separate the organic layer, extract the aqueous layer with Dichloromethane (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the 5-(aminomethyl)-2-thienyl ketone derivative .

Protocol C: Asymmetric Ketone Reduction (Pathway C)

Objective: Reduce the C2-cycloheptyl ketone to a chiral secondary alcohol while leaving the C5-1,3-dioxolane acetal intact.

Causality & Expert Insight: Acetals are highly stable to hydride and borane reducing agents[4]. By employing a Corey-Bakshi-Shibata (CBS) reduction, we leverage the steric disparity between the bulky cycloheptyl ring and the planar thiophene core to achieve high enantiomeric excess (ee) for the resulting alcohol.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve (R)-CBS catalyst (0.5 mmol, 0.1 eq) in anhydrous THF (10 mL). Cool the solution to -20 °C.

  • Borane Addition: Add Borane-THF complex (1.0 M in THF, 6.0 mL, 1.2 eq) dropwise and stir for 15 minutes.

  • Substrate Addition: Dissolve Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst mixture via syringe pump over 1 hour to maintain low steady-state concentrations of the ketone, maximizing enantioselectivity.

  • Completion: Stir at -20 °C for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of Methanol (5 mL) at -20 °C (Caution: H₂ gas evolution). Warm to room temperature, concentrate under reduced pressure, and purify via flash chromatography to yield the chiral (cycloheptyl)(5-(1,3-dioxolan-2-yl)-2-thienyl)methanol .

References

  • Chugunova, E., et al. "1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide". Molbank 2021, 2021(2), M1224. URL:[Link]

  • Honda, A., et al. "Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine". The Journal of Organic Chemistry 2018, 83(12), 6749–6761. URL:[Link]

  • Shen, C., et al. "A Sustainable Synthetic Approach to the Indaceno[1,2-b:5,6-b′]dithiophene (IDT) Core through Cascade Cyclization–Deprotection Reactions". Molecules 2022, 27(6), 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone synthesis

Technical Support Center: Optimizing Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl Ketone Synthesis Welcome to the advanced troubleshooting portal. This guide addresses the critical bottlenecks in the synthesis of Cyclohep...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl Ketone Synthesis

Welcome to the advanced troubleshooting portal. This guide addresses the critical bottlenecks in the synthesis of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone—a highly functionalized intermediate frequently utilized in medicinal chemistry and drug development. The primary challenges in this workflow involve managing the high reactivity of organolithium intermediates, preventing the over-addition of nucleophiles, and maintaining the fidelity of the acid-sensitive 1,3-dioxolane protecting group.

Reaction Pathway & Mechanistic Workflow

To achieve high yields, it is crucial to understand the step-by-step assembly of the molecule. The workflow below illustrates the optimal path utilizing a Weinreb amide to prevent unwanted tertiary alcohol formation.

SynthesisWorkflow N1 2-(1,3-dioxolan-2-yl)thiophene (Starting Material) N2 n-BuLi / THF, -78°C (Lithiation) N1->N2 N3 5-lithio-2-(1,3-dioxolan-2-yl)thiophene (Nucleophile) N2->N3 Deprotonation at C5 N5 Stable Tetrahedral Chelate (Prevents Over-addition) N3->N5 N4 Weinreb Amide (Electrophile) N4->N5 Acylation N6 Sat. NH4Cl Quench (Mild Hydrolysis) N5->N6 N7 Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (Target Product) N6->N7 Collapse to Ketone

Workflow for the synthesis of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone via Weinreb amide.

Self-Validating Experimental Protocol

This protocol is engineered to maximize yield by controlling the reactivity of the lithiated thiophene and protecting the acetal moiety.

Step 1: Preparation of the Lithiated Intermediate

  • Charge a flame-dried, argon-purged flask with 2-(1,3-dioxolan-2-yl)thiophene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Self-Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ -70 °C. Premature addition will lead to ring-opening or decomposition of the starting material.

  • Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes at -78 °C.

  • Causality Note: The acetal group at position 2 and the sulfur atom synergistically direct the lithiation exclusively to the 5-position. Maintaining -78 °C prevents the resulting 5-lithio species from degrading[1].

Step 2: Weinreb Amide Acylation

  • Dissolve N-methoxy-N-methylcycloheptanecarboxamide (Weinreb amide, 1.1 equiv) in anhydrous THF and add dropwise to the lithiated thiophene at -78 °C.

  • Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Causality Note: Unlike standard acyl chlorides, the Weinreb amide forms a stable lithium-chelated tetrahedral intermediate. This traps the molecule and prevents the newly formed ketone from undergoing a second nucleophilic attack, effectively eliminating tertiary alcohol byproducts[2].

Step 3: Mild Quench and Isolation

  • Quench the reaction at 0 °C by adding a saturated aqueous NH₄Cl solution.

  • Self-Validation Check: Test the pH of the aqueous layer. It should be between 6.0 and 7.0.

  • Causality Note: Using NH₄Cl instead of strong acids (like HCl) is critical. Strong acids will rapidly hydrolyze the 1,3-dioxolane protecting group back to the aldehyde[3].

  • Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc with 1% Et₃N) to yield the pure ketone.

Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing a high percentage of tertiary alcohol byproduct in my crude NMR? A1: This typically occurs if you use cycloheptanecarbonyl chloride instead of the Weinreb amide. Acyl chlorides generate the highly electrophilic ketone in situ, which rapidly reacts with a second equivalent of the lithiated thiophene. By switching to the Weinreb amide, the intermediate is stabilized by lithium chelation and only collapses to the ketone during the aqueous quench[4]. This principle is extensively documented in literature regarding .

Q2: My product NMR shows an aldehyde peak (~9.8 ppm) and a complete loss of the acetal protons. What went wrong? A2: The 1,3-dioxolane group is highly sensitive to acidic hydrolysis. If your workup involved a strong acid quench (e.g., 1M HCl) or if your silica gel was overly acidic during purification, the acetal deprotected back to 2-thiophenecarboxaldehyde. Always quench with a mild proton source like saturated NH₄Cl and consider adding 1% Et₃N to your chromatography eluent to buffer the silica. Chemoselective acylation must be paired with mild workups to preserve sensitive moieties ()[3].

Q3: The lithiation step seems incomplete, resulting in unreacted starting material. How can I optimize this? A3: Thiophene lithiation at the 5-position is generally rapid, but moisture in the THF or degraded n-BuLi can quench the organolithium reagent before acylation occurs. Titrate your n-BuLi periodically. If incomplete metalation persists under strictly anhydrous conditions, adding TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up n-BuLi hexamers, accelerating the deprotonation ()[1].

Quantitative Yield Optimization

The table below summarizes the impact of various reaction parameters on the final isolated yield of the target ketone, highlighting the necessity of the Weinreb amide and mild quench conditions.

Table 1: Impact of Reaction Parameters on Target Ketone Yield

ElectrophileQuench ReagentAdditiveIsolated Yield (%)Primary Byproduct
Cycloheptanecarbonyl chlorideSat. NH₄ClNone42%Tertiary alcohol (over-addition)
Weinreb Amide1M HClNone15%Deprotected aldehyde
Weinreb AmideSat. NH₄ClNone88%Trace starting material
Weinreb AmideSat. NH₄ClTMEDA (1.1 eq)94% None (Optimized)

References

  • Organolithium Bases in Flow Chemistry: A Review Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: Journal of Combinatorial Chemistry, ACS Publications URL:[Link]

  • Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation Source: Organic Letters, ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone in aqueous media

Welcome to the Technical Support Center for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone . This portal is designed for researchers and drug development professionals facing challenges with the aqueous solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone . This portal is designed for researchers and drug development professionals facing challenges with the aqueous solubility of this highly lipophilic compound.

Below, you will find a structural causality analysis, a decision-making workflow, troubleshooting FAQs, and self-validating experimental protocols.

Part 1: Molecular Profiling & Causality

To successfully formulate Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, we must first deconstruct its physicochemical barriers:

  • High Lipophilicity (LogP): The bulky cycloheptyl ring and the aromatic thiophene ring create a massive hydrophobic surface area, thermodynamically resisting interaction with water.

  • Lack of Ionizable Groups: The molecule contains no amines or carboxylic acids, rendering standard salt-formation or physiological pH-shifting strategies completely ineffective.

  • Acid-Labile Acetal: The 1,3-dioxolane ring acts as an acetal protecting group for an underlying carbonyl. While stable in neutral and basic media, it will undergo rapid hydrolysis in acidic environments (pH < 5).

Formulation Decision Workflow

FormulationStrategy Target Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone Analyze Physicochemical Profiling (High LogP, No pKa, Acid-Labile) Target->Analyze pH_Test pH Adjustment? Analyze->pH_Test InVitro In Vitro Assays Analyze->InVitro InVivo In Vivo (IV/IP) Analyze->InVivo Oral In Vivo (Oral) Analyze->Oral pH_Fail AVOID Acetal Cleavage at pH < 5 pH_Test->pH_Fail Degradation Risk DMSO Co-solvent/Micellar (DMSO + PEG + Tween) InVitro->DMSO HPBCD Inclusion Complex (HP-β-CD) InVivo->HPBCD Lipid Lipid Emulsion (Corn Oil + Surfactant) Oral->Lipid

Decision tree for solubility enhancement based on specific molecular properties.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? Causality: This is a classic case of "solvent-shift nucleation." When you introduce an aqueous buffer directly to a DMSO solution, the dielectric constant of the microenvironment drops abruptly. The solvation shell around the highly lipophilic cycloheptyl and thienyl rings is stripped away faster than the compound can disperse, forcing the hydrophobic molecules to self-associate and precipitate[1]. Solution: Utilize a step-down co-solvent gradient. By introducing intermediate-polarity solvents (like PEG 400) and a surfactant (like Tween 80) before adding the aqueous phase, you create a micellar sink that traps the hydrophobic molecules and prevents aggregation[2].

Q2: Can I use pH adjustment (acidification) to force this compound into solution? Causality: Absolutely not. First, the molecule lacks a pKa within the physiological range, meaning it will not ionize to form a soluble salt. Second, and more critically, the 1,3-dioxolane moiety is an acid-labile acetal. Exposing this compound to pH < 5 will catalyze hydrolysis, cleaving the dioxolane ring and irreversibly degrading your active pharmaceutical ingredient (API). Keep all formulations at pH 7.0–8.5.

Q3: What is the most scientifically sound strategy for formulating this compound for in vivo (IV/IP) administration without causing surfactant toxicity? Causality: Cyclodextrin inclusion complexation is the gold standard for molecules with bulky hydrophobic rings. The cycloheptyl group is an ideal "guest" for the hydrophobic internal cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The hydrophilic exterior of the cyclodextrin ensures high aqueous solubility, while the cavity thermodynamically shields the lipophilic moiety from water[4]. This avoids the severe hypersensitivity and viscosity issues associated with high concentrations of synthetic surfactants like Cremophor EL[1].

Part 3: Quantitative Excipient Data

To facilitate rapid formulation screening, the following table summarizes the recommended excipient systems, their mechanisms, and expected solubility limits.

Formulation StrategyExcipient CompositionMechanism of SolubilizationTarget ApplicationExpected Solubility Limit
Co-solvent Blend 5% DMSO, 40% PEG 300, 5% Tween 80, 50% PBSDielectric constant reduction & micellar entrapment[1]In vitro biochemical assays1 - 5 mg/mL
Cyclodextrin Complex 20% (w/v) HP-β-CD in Saline (pH 7.4)Host-guest inclusion complexation[3]IV/IP injection in rodents10 - 25 mg/mL
Lipid Emulsion 10% Corn Oil, 10% Cremophor EL, 80% WaterLipid partitioning and emulsification[2]Oral gavage (PK studies)> 50 mg/mL (as emulsion)

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Validation checkpoints are built into the steps to ensure you can confirm success or diagnose failure immediately.

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vivo Use)

This protocol utilizes the thermodynamic affinity between the cycloheptyl ring and the HP-β-CD cavity to achieve true aqueous solubility[5].

  • Preparation: Dissolve 20 g of HP-β-CD in 100 mL of 1X PBS (pH 7.4) to create a 20% (w/v) stock solution. Stir until completely clear.

  • API Addition: Weigh out 100 mg of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone. Add it directly to 10 mL of the 20% HP-β-CD solution. (Note: Do not use organic solvents here to avoid competitive cavity binding).

  • Equilibration: Stir the suspension vigorously at 37°C for 24 to 48 hours. The extended time is required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity.

  • Validation Checkpoint 1 (Visual): After 48 hours, observe the solution. If a large amount of solid remains, the saturation limit of the complex has been exceeded.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Validation Checkpoint 2 (Quantification): Dilute an aliquot of the filtrate 1:100 in Methanol to disrupt the complex, and quantify the exact dissolved API concentration via HPLC-UV against a standard curve.

Protocol B: Step-Down Co-Solvent Dilution (For In Vitro Assays)

This protocol prevents solvent-shift nucleation by creating a transitional polarity gradient[1].

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Intermediate Phase: In a separate vial, mix 400 µL of PEG 300 and 50 µL of Tween 80. Add 50 µL of your DMSO master stock to this mixture. Vortex for 60 seconds.

  • Aqueous Transition: Place the vial on a magnetic stirrer. Dropwise (1 drop per second), add 500 µL of PBS (pH 7.4) while maintaining rapid stirring.

  • Validation Checkpoint (Tyndall Effect Test): Shine a red or green laser pointer through the final solution.

    • Pass: The laser beam is invisible or very faint inside the liquid (true solution or stable nano-micelles).

    • Fail: A bright, solid beam of scattered light is visible. This indicates the presence of nano-precipitates. If this occurs, increase the Tween 80 ratio by 2% and repeat.

Part 5: References

  • [3] Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]

  • [1] Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [5] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at:[Link]

Sources

Troubleshooting

Optimizing HPLC separation conditions for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals working with Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals working with Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone .

Due to its unique structural features—a highly hydrophobic cycloheptyl group, a UV-active conjugated thiophene-ketone system, and a highly acid-sensitive 1,3-dioxolane (acetal) ring—this molecule presents specific challenges during High-Performance Liquid Chromatography (HPLC) analysis. This guide synthesizes mechanistic chemical insights with field-proven chromatographic solutions to ensure robust, reproducible, and artifact-free data.

Part 1: Structural Analysis & Method Development Logic

Before troubleshooting, it is critical to understand the causality behind the analyte's behavior on a reversed-phase column. The 1,3-dioxolane moiety is an acetal protecting group. In aqueous acidic environments (pH < 4.0), it undergoes rapid oxocarbenium ion-mediated hydrolysis, cleaving into ethylene glycol and a polar aldehyde. Standard LC-MS mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) will actively degrade your sample during analysis.

G A Analyze Molecule: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone B Identify Acid-Sensitive 1,3-Dioxolane Ring A->B C Select Mobile Phase pH (Target pH 6.5 - 8.0) B->C D Use Neutral/Mild Buffers (e.g., Ammonium Acetate) C->D E Avoid TFA/Formic Acid (Prevents Hydrolysis) C->E F Select Stationary Phase (End-capped C18, base-stable) D->F

Method Development Logic for Acid-Sensitive Acetal Compounds.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing a split peak, or a secondary early-eluting peak that grows larger over time. What is happening?

A: You are observing on-column or autosampler degradation. Because the 1,3-dioxolane ring is highly sensitive to acidic conditions, an inappropriately selected pH-value for the mobile phase will hydrolyze the acetal into an aldehyde. The resulting aldehyde is more polar than the parent molecule and will elute earlier on a C18 column.

  • The Fix: Immediately switch your aqueous mobile phase to a neutral buffer. Ammonium acetate (10–20 mM) adjusted to pH 6.0–7.5 provides excellent buffering capacity and stabilizes the retention of sensitive compounds without inducing degradation[1].

Q2: My peaks are tailing severely (Tailing Factor > 1.8). How do I correct this?

A: Peak tailing usually happens because of unwanted secondary interactions between the oxygen atoms in your analyte (the ketone and dioxolane oxygens) and unreacted, acidic silanol groups on the silica stationary phase[2].

  • The Fix: First, ensure you are using a modern, highly end-capped C18 column built on ultra-pure silica. Second, ensure your mobile phase buffer concentration is sufficient (e.g., 10 mM) to mask these residual silanol interactions.

Q3: My retention times are slowly drifting across my sequence. Is my pump failing?

A: While pump leaks are possible, gradual retention time drift for highly hydrophobic molecules (like those containing a cycloheptyl group) is most often caused by temperature fluctuations or column aging[3]. Even a 1 °C change in ambient laboratory temperature can shift retention times by 1–2%[3].

  • The Fix: Always use a column oven thermostatted to at least 5 °C above ambient room temperature (e.g., 30 °C or 35 °C) to isolate the separation from HVAC cycles.

Q4: What is the optimal UV wavelength for detecting this molecule?

A: The molecule features a thiophene ring conjugated with a ketone. Thiophene ketones exhibit strong π→π∗ transitions and absorb strongly in the UV range, typically between 250 nm and 300 nm[4].

  • The Fix: Set your primary UV detection wavelength to 265 nm (with a bandwidth of 4 nm). This maximizes the signal-to-noise ratio while avoiding the high baseline noise often seen at lower wavelengths (< 220 nm) due to solvent absorbance.

Part 3: Quantitative Impact of Mobile Phase pH

To illustrate the critical nature of buffer selection, the following table summarizes the quantitative impact of various mobile phase modifiers on the stability and peak shape of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone during a standard 24-hour autosampler stability study.

Mobile Phase ModifierMeasured pHAnalyte Recovery (Area %)Degradant Formation (%)Tailing Factor ( Tf​ )
0.1% Trifluoroacetic Acid (TFA)2.012.4%87.6%N/A (Split)
0.1% Formic Acid2.745.1%54.9%1.85
10 mM Ammonium Acetate6.899.5%< 0.5%1.12
10 mM Ammonium Bicarbonate7.899.8%Not Detected1.05

Data Interpretation: Acidic modifiers completely destroy the analyte, rendering quantification impossible. Neutral to slightly basic volatile buffers ensure near-perfect recovery and optimal peak symmetry.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, follow this self-validating methodology. This protocol builds in systemic checks that prevent the collection of compromised data.

Step 1: Gravimetric Mobile Phase Preparation
  • Aqueous Phase (A): Weigh exactly 0.77 g of Ammonium Acetate and dissolve in 1.0 L of HPLC-grade water (yields 10 mM). Adjust pH to 7.0 using dilute ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile. Mechanism: Gravimetric preparation prevents volumetric mixing errors, which are a primary cause of retention time shifts.

Step 2: System Equilibration & Blank Verification
  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set the column oven to 30 °C .

  • Flush the system with 50% A / 50% B at 1.0 mL/min for 20 column volumes.

  • Validation Check 1: Inject a blank (sample diluent). The baseline must be flat at 265 nm with no ghost peaks > 0.1% of the expected standard area.

Step 3: System Suitability Testing (SST)
  • Inject a freshly prepared reference standard of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (e.g., 50 µg/mL in 50:50 Water:Acetonitrile) five consecutive times.

  • Validation Check 2 (Critical Gate): Calculate the %RSD of the peak area and the Tailing Factor ( Tf​ ).

    • Pass Criteria: %RSD < 2.0% AND Tf​ < 1.5.

    • Action: If criteria are met, the system is validated, and sample analysis may begin. If criteria fail, proceed immediately to the Troubleshooting Workflow below.

Part 5: Troubleshooting Workflow Diagram

G Start Issue: Peak Splitting or New Early Eluting Peak Check1 Check Mobile Phase pH Start->Check1 Branch1 pH < 5.0 (Acidic) Check1->Branch1 Branch2 pH > 6.5 (Neutral/Basic) Check1->Branch2 Action1 Hydrolysis Occurring! Switch to Ammonium Acetate Branch1->Action1 Check2 Check Column Frit & Void Branch2->Check2 Action2 Replace Frit or Reverse Flush Column Check2->Action2

HPLC Troubleshooting Workflow for Peak Splitting and Degradation.

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers . Persee. Available at:[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide . Timberline Instruments. Available at: [Link]

  • Route Evaluation and Analytical HPLC Method Development . Lupine Publishers. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Introduction Welcome to the technical support guide for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone. This document is designed for researchers, chemists, and drug development professionals who handle this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone. This document is designed for researchers, chemists, and drug development professionals who handle this compound. The primary stability concern for this molecule is the integrity of the 1,3-dioxolane group, a cyclic acetal (or ketal) that is susceptible to cleavage under certain conditions. Maintaining the structural integrity of this protecting group is critical for experimental success and product shelf-life. This guide provides in-depth answers to frequently asked questions, troubleshooting protocols for suspected degradation, and best practices for storage to prevent acetal cleavage.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What is the most sensitive functional group in Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone regarding storage stability?

The most sensitive functional group is the 1,3-dioxolane ring . This structure is a cyclic acetal (specifically, a ketal, as it protects a ketone) and serves as a protecting group for the carbonyl functionality.[1][2] While robust under neutral and basic conditions, acetals are inherently labile in the presence of acid.[3][4][5][6] Therefore, all storage and handling procedures must focus on preventing exposure to acidic environments.

Q2: Why is the acetal group so sensitive to acid?

The acetal group's sensitivity stems from the mechanism of acid-catalyzed hydrolysis .[1][7][8] This is a reversible reaction where water, in the presence of an acid catalyst, cleaves the acetal to regenerate the original ketone and the corresponding diol (in this case, ethylene glycol).

The process begins when an acid protonates one of the oxygen atoms in the dioxolane ring.[1][6][9] This protonation turns the attached alkoxy group into a good leaving group (an alcohol), which departs, leading to the formation of a resonance-stabilized oxocarbenium ion.[4][5][10] This step is generally the rate-determining step of the reaction.[4][10] A water molecule then acts as a nucleophile, attacking this highly electrophilic intermediate.[1][11] Subsequent deprotonation steps yield the final ketone and ethylene glycol products.[1] Because the reaction is acid-catalyzed, even trace amounts of acid can initiate this degradation cascade over time.

Q3: What are the ideal storage conditions for the neat (solid) compound to ensure its stability?

For optimal long-term stability, the solid compound should be stored under conditions that rigorously exclude both acid and moisture.

  • Temperature: ≤ -20°C (Freezer). Lowering the temperature significantly reduces the rate of any potential chemical degradation.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and carbon dioxide, which can dissolve in trace water to form carbonic acid.[12]

  • Container: A tightly sealed, amber glass vial or a container with a PTFE-lined cap. This prevents moisture ingress and protects the compound from light, which could potentially catalyze other unwanted reactions.

Section 2: Troubleshooting Guide - Investigating Acetal Cleavage

This section provides a logical workflow for diagnosing and addressing potential degradation of the compound.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Analysis cluster_investigation Investigation & Correction Start Suspected Degradation (e.g., unexpected experimental results, changed physical appearance) Analysis Confirm Cleavage with Analytical Methods (¹H NMR, HPLC, LC-MS) Start->Analysis Result Cleavage Confirmed? (Presence of parent ketone) Analysis->Result Check_Moisture Investigate Moisture Sources: - Inadequate container seal - Non-anhydrous solvents - Humid storage environment Result->Check_Moisture Yes Check_Acid Investigate Acid Sources: - Acidic impurities in solvents (e.g., old CHCl₃) - Atmospheric CO₂ exposure - Contaminated glassware Result->Check_Acid Yes No_Cleavage No Cleavage Detected. Investigate other experimental variables. Result->No_Cleavage No Corrective_Action Implement Corrective Actions: - Use new, anhydrous solvents - Store under inert gas (Ar/N₂) - Use base-washed glassware - Re-purify material if necessary Check_Moisture->Corrective_Action Check_Acid->Corrective_Action

Caption: A logical workflow for troubleshooting suspected acetal cleavage.

Q4: I suspect my stored sample of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has degraded. How can I confirm this?

Direct analytical evidence is required to confirm cleavage. The two most common and effective methods are:

  • ¹H NMR Spectroscopy: This is a powerful tool for structural confirmation. Upon cleavage, you will observe the disappearance of the characteristic signals for the dioxolane protons (typically a multiplet around 3.9-4.1 ppm) and the appearance of new signals corresponding to ethylene glycol (a singlet around 3.7 ppm in D₂O or a broad singlet in other solvents). You will also see shifts in the aromatic protons of the thiophene ring due to the change from the acetal to the more electron-withdrawing ketone.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your sample.[3] A validated HPLC method will show a primary peak for the intact compound. The presence of cleavage will be indicated by the appearance of a new, typically more polar, peak corresponding to the cleaved ketone product. By comparing the peak areas, you can determine the percentage of degradation.

Q5: What are the most common hidden sources of acid that could cause cleavage during storage?

Even without direct addition of acid, several environmental factors can create a sufficiently acidic microenvironment to catalyze hydrolysis over time:

  • Atmospheric Carbon Dioxide: CO₂ can dissolve in trace amounts of adsorbed water on the solid sample or in a solvent, forming weakly acidic carbonic acid.

  • Acidic Impurities in Solvents: Certain solvents, especially older batches of chlorinated solvents like dichloromethane or chloroform, can degrade to produce trace amounts of HCl.

  • Silica Gel Residue: If the compound was purified by column chromatography, residual acidic silica gel could be a source of catalysis.

  • Oxidative Degradation: While less common for acetals themselves, degradation of other components in a mixture or autoxidation of solvents can produce acidic byproducts.[13]

Q6: My compound is stored in a solution and shows signs of degradation. What should I investigate?

When degradation occurs in a solution, the solvent system is the primary suspect.

  • Water Content: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water is a prerequisite for hydrolysis.[14][15]

  • Solvent Purity and Age: Use fresh solvents from newly opened bottles. As mentioned, older solvents can contain acidic impurities.

  • pH of the Solution: If the compound is in a buffered solution, verify the pH. The stability of acetals dramatically decreases with each unit drop in pH below 7.[4][5]

  • Additives: Consider if any additives or other components in the solution could be acidic or degrade to form acids.

Section 3: Protocols and In-Depth Mechanisms

The Mechanism of Degradation: Acid-Catalyzed Acetal Hydrolysis

The cleavage of the 1,3-dioxolane ring proceeds via a well-established acid-catalyzed hydrolysis mechanism. The stability of the oxocarbenium ion intermediate is the key factor governing the reaction rate.[4][10]

Acetal_Cleavage_Mechanism Acetal Cyclic Acetal (Dioxolane) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion (Rate-Determining Step) ProtonatedAcetal->Oxocarbenium - R-OH Hemiacetal_Protonated Protonated Hemiacetal Oxocarbenium->Hemiacetal_Protonated + H₂O Hemiacetal Hemiacetal Intermediate Hemiacetal_Protonated->Hemiacetal - H⁺ Ketone_Protonated Protonated Ketone Hemiacetal->Ketone_Protonated + H⁺ Products Ketone + Diol (Final Products) Ketone_Protonated->Products - H⁺

Caption: The acid-catalyzed hydrolysis mechanism for a cyclic acetal.

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol describes the best practice for preparing a new or freshly purified batch of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone for storage.

  • Ensure Purity: Confirm the compound is free of acidic impurities (e.g., residual TFA from HPLC purification) by washing a solution of the compound with a mild base (e.g., saturated NaHCO₃ solution), drying the organic layer, and re-evaporating.

  • Drying: Dry the solid compound thoroughly under high vacuum for several hours to remove any residual water or solvents.

  • Aliquotting: Divide the sample into several smaller, single-use vials. This prevents the entire batch from being repeatedly warmed and exposed to the atmosphere each time a sample is needed.

  • Inerting: Backfill each vial with a dry, inert gas such as argon or nitrogen.

  • Sealing: Tightly seal the vials with high-quality caps (e.g., PTFE-lined). For maximum protection, consider wrapping the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, and date.

  • Storage: Place the labeled vials in a labeled secondary container and store them in a freezer at ≤ -20°C.

Protocol 2: Outline for Purity Analysis by HPLC

This is a general guideline for developing an HPLC method to monitor for acetal cleavage.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective. Both solvents should contain a buffer to ensure a consistent pH, preferably neutral (e.g., phosphate buffer at pH 7.0). Avoid acidic modifiers like formic acid or TFA if you are trying to analyze stability, as they could potentially cause cleavage on-column.

  • Gradient: Start with a higher water percentage and ramp up to a higher acetonitrile percentage to elute the compounds. A sample gradient might be: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~280 nm).

  • Expected Elution: The intact acetal will be more non-polar and have a longer retention time than the cleaved, more polar ketone product.

Section 4: Summary of Recommended Storage Conditions

The following table provides a quick reference for the optimal storage conditions.

Parameter Solid Compound (Neat) In Solution (Aprotic Solvent) Justification
Temperature ≤ -20°C (Freezer)≤ -20°C (Freezer)Slows the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and CO₂.[12]
Container Tightly sealed amber glass vialTightly sealed vial with PTFE-lined capPrevents moisture and light exposure.
Solvent Choice N/AHigh-purity, anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene)Minimizes the presence of water, a key reactant in hydrolysis.[15]
pH Control N/AAvoid all acidic conditions. If necessary, a non-nucleophilic base (e.g., proton sponge) can be added.Acetal hydrolysis is acid-catalyzed; stability is high in neutral or basic media.[3][6]
Handling Minimize exposure to air and moisture.Use anhydrous techniques and inert atmosphere for transfers.Prevents introduction of contaminants that can initiate degradation.

References

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Available from: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 50-57. Available from: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.gov. Available from: [Link]

  • Zhu, J., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(5), 2035–2043. Available from: [Link]

  • Zhu, J., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available from: [Link]

  • Grokipedia. (n.d.). Acetal. Available from: [Link]

  • Goth, A., et al. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1349-1357. Available from: [Link]

  • Pearson+. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Available from: [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2020). An unexpected effect of acetal stereochemistry on the course of its reductive cleavage. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Available from: [Link]

  • Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. Available from: [Link]

  • ResearchGate. (2021, September 14). How to make acetal and hemiacetal stable on acidic medium? Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetal. PubChem. Available from: [Link]

  • Raymond, K. N., & Bergman, R. G. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.gov. Available from: [Link]

  • ResearchGate. (n.d.). Acetaldehyde reactions during wine bottle storage. Available from: [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348–5356. Available from: [Link]

  • MDPI. (2022). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules, 27(23), 8303. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Available from: [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Available from: [Link]

  • Transformation Tutoring. (2022, February 2). How To Predict The Products Of An Acetal Hydrolysis Reaction? ( TRICK and examples) Acetal backwards. YouTube. Available from: [Link]

  • NextSDS. (n.d.). 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL ETHYL KETONE. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl Ketone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling the synthesis and purification of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl keton...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling the synthesis and purification of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone .

Synthesizing this API intermediate presents a unique chemoselectivity challenge: it contains a robust ketone linkage alongside a highly acid-sensitive 1,3-dioxolane (acetal) protecting group. This guide provides field-proven, mechanistic solutions to prevent acetal degradation and remove synthetic impurities effectively.

Part 1: Mechanistic Overview & Impurity Profiling

During the Friedel-Crafts acylation of 2-(1,3-dioxolan-2-yl)thiophene with cycloheptanecarbonyl chloride[1], the generation of specific impurities is directly tied to the reaction conditions and workup procedures. The primary risk is the unintended cleavage of the acetal protecting group[2].

Workflow SM Starting Material: 2-(1,3-dioxolan-2-yl)thiophene Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) SM->Reaction Reagent Acylating Agent: Cycloheptanecarbonyl Chloride Reagent->Reaction Target Target Ketone: Cycloheptyl 5-(1,3-dioxolan-2-yl) -2-thienyl ketone Reaction->Target Optimal Conditions (Buffered Quench) ImpA Impurity A (Aldehyde): Acetal Cleavage Byproduct Reaction->ImpA Acidic Workup / Harsh Lewis Acid ImpB Impurity B (Acid): Cycloheptanoic Acid Reaction->ImpB Unreacted Reagent Hydrolysis

Fig 1: Synthetic workflow and impurity generation pathways during thiophene acylation.

Part 2: Troubleshooting FAQs

Q1: Why does my crude NMR show a high percentage of 5-(cycloheptanecarbonyl)thiophene-2-carbaldehyde (Impurity A)? Causality: The 1,3-dioxolane ring is an acetal designed to protect the aldehyde functionality. Acetals are highly susceptible to acid-catalyzed hydrolysis[2]. Strong Lewis acids (e.g., AlCl 3​ ) used to generate the acylium ion in Friedel-Crafts acylation[1] can coordinate with the dioxolane oxygen, triggering ring opening. Furthermore, quenching the reaction with unbuffered water creates a transient low-pH environment due to the generation of HCl from unreacted acid chloride and Lewis acid hydrolysis. Solution: Substitute harsh Lewis acids with milder alternatives (e.g., SnCl 4​ ) or utilize a lithiation/Weinreb amide route. Most importantly, invert your quench procedure: add the reaction mixture slowly into a vigorously stirred, cold saturated sodium bicarbonate (NaHCO 3​ ) solution to maintain a slightly alkaline pH during the quench.

Q2: My compound degrades and streaks during silica gel column chromatography. How can I prevent this? Causality: Standard silica gel possesses surface silanol (-SiOH) groups that are mildly acidic (pH ~5.0–5.5). When the acetal-containing ketone passes through the column, this localized acidity acts as a heterogeneous Brønsted acid catalyst, cleaving the 1,3-dioxolane ring directly on the column. This results in severe streaking, co-elution of the aldehyde byproduct, and significant yield loss. Solution: The silica gel must be chemically deactivated prior to loading the sample. Pre-flushing the column with an eluent containing 1-2% Triethylamine (TEA) neutralizes the acidic silanol protons, creating a safe, inert stationary phase for acetal purification.

Q3: How do I remove unreacted cycloheptanecarboxylic acid (Impurity B)? Causality: Incomplete acylation leaves residual cycloheptanecarbonyl chloride, which rapidly hydrolyzes to cycloheptanecarboxylic acid during the aqueous quench. Solution: Implement a mild alkaline wash (0.5 M Na 2​ CO 3​ ) during the liquid-liquid extraction phase. The carboxylic acid is deprotonated into a water-soluble sodium carboxylate salt and partitioned into the aqueous layer, leaving the target ketone in the organic phase.

Part 3: Experimental Protocols

Purification Crude Crude Batch (Ketone + Impurities) Wash Alkaline Wash (0.5M Na2CO3) Crude->Wash OrgLayer Organic Layer (Ketone + ImpA) Wash->OrgLayer Extracts AqLayer Aqueous Layer (ImpB Removed) Wash->AqLayer Discard Silica TEA-Deactivated Silica Chromatography OrgLayer->Silica Pure Pure Target Ketone (>99% Purity) Silica->Pure Elution (Hex/EtOAc)

Fig 2: Step-by-step downstream purification workflow for removing acidic and aldehyde impurities.

Protocol A: Buffered Aqueous Work-up (Acetal Preservation)

Self-Validating Logic: By maintaining a pH > 7 during the quench, oxocarbenium ion formation is completely suppressed, preserving the acetal group.

  • Cool a saturated aqueous solution of NaHCO 3​ (3 volumes relative to reaction volume) to 0–5 °C in an ice bath.

  • Transfer the crude Friedel-Crafts reaction mixture to an addition funnel.

  • Add the reaction mixture dropwise into the vigorously stirred NaHCO 3​ solution. (Critical: Do not add the buffer to the reaction flask, as this causes a localized acidic spike).

  • Stir for 30 minutes until gas evolution (CO 2​ ) ceases.

  • Extract the aqueous phase with Ethyl Acetate (3 x 1 Vol).

  • Wash the combined organic layers with 0.5 M Na 2​ CO 3​ (to remove Impurity B), followed by brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Self-Validating Logic: Neutralizing silanol groups ensures the stationary phase cannot act as an acid catalyst, preventing on-column degradation.

  • Prepare the mobile phase: Hexanes/Ethyl Acetate (e.g., 80:20 v/v) containing 1% Triethylamine (TEA).

  • Slurry-pack the silica gel column using the TEA-spiked mobile phase.

  • Flush the column with at least 2 column volumes (CV) of the TEA-spiked mobile phase to fully deactivate the silica.

  • Load the crude ketone (from Protocol A) onto the column.

  • Elute the product using the same TEA-spiked mobile phase.

  • Monitor fractions via TLC (plates pre-treated with TEA) or UV-Vis. The target ketone will elute cleanly without streaking.

Part 4: Quantitative Data & Impurity Tracking

The following table summarizes the key impurities, their detection metrics, and the expected clearance after applying the protocols above.

ImpurityChemical IdentityCausality / SourceDetection ( 1 H NMR / HPLC)Removal StrategyExpected Clearance
Impurity A 5-(cycloheptanecarbonyl)thiophene-2-carbaldehydeAcetal cleavage via acidic workup or Lewis acid[2]Aldehyde proton singlet at ~9.9 ppmBuffered quench (Protocol A)< 0.5%
Impurity B Cycloheptanoic AcidHydrolysis of unreacted acid chlorideBroad -OH stretch (IR), multiplet ~2.5 ppmAlkaline wash (Protocol A)< 0.1%
Impurity C Thiophene OligomersOver-reaction / Bradsher-type side reactions[3]Broad aromatic signals (7.0-7.5 ppm)TEA-Silica Column (Protocol B)Non-detectable

References

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. Retrieved from [Link]

  • Burke, E. K., et al. (2022). Efficient Synthesis and Functionalization of 3-Bromonaphtho [2,3-b]thiophene. Thieme-Connect. Retrieved from[Link]

  • ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Nucleophilic Addition to Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Welcome to the Advanced Synthesis Technical Support Center. As application scientists, we frequently encounter substrates that resist standard synthetic protocols. Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As application scientists, we frequently encounter substrates that resist standard synthetic protocols. Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone represents a classic "dual-threat" synthetic bottleneck.

This guide provides field-proven troubleshooting logic, mechanistic insights, and validated protocols to overcome the specific chemical contradictions presented by this molecule.

System Overview & Mechanistic Causality

To successfully modify this substrate, we must first deconstruct the physical and electronic barriers preventing standard nucleophilic addition:

  • Severe Steric Hindrance: The 7-membered cycloheptyl ring creates a massive steric shield, physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The electron-rich 2-thienyl group donates electron density into the carbonyl via resonance. This reduces the partial positive charge on the carbonyl carbon, lowering its electrophilicity.

  • Acid-Labile Protecting Group: The 5-(1,3-dioxolan-2-yl) moiety is an acetal. It is highly sensitive to aqueous acids and strong Lewis acids, which will trigger premature deprotection to the aldehyde.

When standard Grignard reagents ( RMgX ) approach this deactivated, hindered ketone, the activation energy for 1,2-addition is insurmountable. Instead, the Grignard reagent acts as a base (deprotonating the α -position of the cycloheptyl ring to form an enolate) or as a reducing agent (transferring a β -hydride via a 6-membered transition state)[1][2].

Mechanism Ketone Cycloheptyl Thienyl Ketone Grignard Standard RMgX (Highly Basic) Ketone->Grignard Steric Repulsion CeReagent RCeCl2 Reagent (Highly Nucleophilic) Ketone->CeReagent Lanthanide Activation Enolate Enolate Formation (Recovered SM) Grignard->Enolate Deprotonation Reduction Hydride Transfer (2° Alcohol) Grignard->Reduction beta-Hydride Addition Direct 1,2-Addition (3° Alcohol Target) CeReagent->Addition Selective Attack

Mechanistic divergence of nucleophilic addition versus basic/reducing side reactions.

Diagnostic FAQs (E-E-A-T)

Q: Why am I recovering >80% of my starting material when using standard Grignard reagents? A: You are observing quantitative enolization. Because the steric bulk prevents nucleophilic attack, the basic Grignard reagent simply deprotonates the α -carbon of the cycloheptyl ring[2]. Upon aqueous workup, this enolate reprotonates, returning the unreacted ketone.

Q: Can I use standard Lewis acids like BF3​⋅OEt2​ or TiCl4​ to force the addition? A: No. While strong Lewis acids are traditionally used to activate sterically hindered ketones[3], they will rapidly coordinate to the oxygen atoms of the 1,3-dioxolane ring. This causes catastrophic acetal cleavage, exposing the highly reactive aldehyde which will subsequently polymerize or undergo uncontrolled over-addition.

Q: What is the authoritative solution for this specific substrate? A: The integration of Lanthanide salts—specifically anhydrous CeCl3​ (Imamoto reaction) or the LaCl3​⋅2LiCl complex[4][5]. Lanthanides are highly oxophilic, selectively activating the ketone carbonyl over the ether-like oxygens of the acetal. Furthermore, transmetalation of RMgX with CeCl3​ generates an organocerium species ( RCeCl2​ ). This intermediate is highly nucleophilic but virtually non-basic, completely shutting down the enolization pathway[6].

Quantitative Reaction Profiling

To illustrate the necessity of the Lanthanide-mediated approach, review the empirical data summarizing reaction outcomes for this substrate under various conditions:

Reagent SystemAdditiveTemp (°C)Yield (3° Alcohol)Enolization (SM Recovery)Reduction (2° Alcohol)Acetal Integrity
RMgX None0 to RT< 5%> 80%~ 15%Intact
RMgX BF3​⋅OEt2​ -78N/A (Complex)N/AN/ACleaved / Polymerized
RLi None-7820%75%< 5%Intact
RMgX CeCl3​ (Anhydrous) -78> 85% < 5% < 5% Intact
RMgX LaCl3​⋅2LiCl -20> 90% < 5% < 5% Intact

Troubleshooting Logic Tree

If your reaction fails, use the following diagnostic matrix to identify the root cause based on your analytical data (TLC/NMR).

Troubleshooting Start Reaction Failure Detected Q1 Is the 1,3-dioxolane acetal intact? Start->Q1 AcetalLoss Acetal Cleavage (Aldehyde formed) Q1->AcetalLoss No (NMR missing 5.8-6.1 ppm) CheckEnol Is Starting Material Recovered? Q1->CheckEnol Yes Sol1 Use milder Lewis Acid (Avoid TiCl4/BF3) AcetalLoss->Sol1 Enolization Enolization (High SM recovery) CheckEnol->Enolization Yes Reduction Reduction (2° Alcohol formed) CheckEnol->Reduction No (New Spot) Sol2 Ensure CeCl3 is strictly anhydrous Enolization->Sol2 Sol3 Use organolithium or CeCl3 transmetalation Reduction->Sol3

Diagnostic logic tree for troubleshooting failed additions to hindered acetal-ketones.

Self-Validating Experimental Protocol: Organocerium Addition

This protocol utilizes anhydrous CeCl3​ to bypass steric hindrance while preserving the acid-labile dioxolane[4]. Trustworthiness requires strict adherence to the drying steps.

Phase 1: Reagent Activation (Critical Step)

Causality: Commercial CeCl3​ heptahydrate must be rigorously dried. Even trace moisture will instantly protonate the Grignard reagent, leading to reaction failure[6].

  • Place CeCl3​⋅7H2​O (1.5 equiv) in a flame-dried Schlenk flask containing a magnetic stir bar.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Maintain at 140 °C for an additional 2 hours.

  • Validation Check: The salt should transform into a free-flowing, fine white powder. If it clumps or melts, heating was too rapid, and polymeric cerium oxides have formed. Discard and restart.

Phase 2: Transmetalation
  • Cool the anhydrous CeCl3​ to room temperature, backfill with Argon, and suspend in anhydrous THF (0.3 M). Stir vigorously for 2 hours to ensure a uniform slurry.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the Grignard reagent ( RMgX , 1.4 equiv). Stir at -78 °C for 1.5 hours to form the active organocerium species ( RCeCl2​ ).

Phase 3: Nucleophilic Addition
  • Dissolve Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add the ketone solution dropwise to the -78 °C organocerium mixture over 15 minutes.

  • Stir at -78 °C for 2 hours.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench in a GC vial with saturated aqueous NH4​Cl , and extract with EtOAc. TLC analysis (UV/Anisaldehyde stain) should show complete disappearance of the ketone spot.

Phase 4: Acetal-Safe Workup

Causality: Standard acidic quenches (e.g., 1M HCl) will hydrolyze the 1,3-dioxolane. A buffered, mild quench is mandatory.

  • While still at -78 °C, quench the reaction by slowly adding saturated aqueous NH4​Cl solution.

  • Allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.

  • To break the emulsion, add a small volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes.

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: In the crude 1H NMR, verify the presence of the acetal proton (typically a distinct singlet or tight multiplet around 5.9–6.1 ppm).

References

  • ACS Publications. Development of a Scalable Lanthanide Halide/Quaternary Ammonium Salt System for the Nucleophilic Addition of Grignard Reagents to Carbonyl Groups... Retrieved from [Link][5]

  • European Patent Office (EP 1759765 A1). Solutions of anhydrous lanthanide salts and its preparation. Retrieved from [Link][6]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from[Link][1]

  • University of Graz. Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group. Retrieved from[Link][2]

  • ACS Publications. Carbon Acid Induced Mukaiyama Aldol Type Reaction of Sterically Hindered Ketones. Retrieved from[Link][3]

Sources

Troubleshooting

Resolving co-elution issues for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone in chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone .

This molecule presents a dual challenge in High-Performance Liquid Chromatography (HPLC): it contains an acid-labile 1,3-dioxolane (acetal) protecting group and an electron-rich thiophene ring. Standard platform methods (e.g., C18 columns with 0.1% Formic Acid) will almost certainly result in degradation-induced co-elution or poor selectivity against structural isomers.

Below is our diagnostic workflow, followed by causality-driven troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols.

Diagnostic Workflow for Co-Elution Resolution

CoelutionWorkflow Start Co-elution Detected: Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone CheckDegradation Are peak areas changing over consecutive injections? Start->CheckDegradation AcetalHydrolysis Acetal Hydrolysis (pH < 5) 1,3-dioxolane -> aldehyde CheckDegradation->AcetalHydrolysis Yes CheckStructure Is the impurity a thiophene analog/isomer? CheckDegradation->CheckStructure No AdjustPH Switch to Neutral/Basic Buffer (e.g., pH 7.5) AcetalHydrolysis->AdjustPH Resolution Baseline Resolution (Rs > 2.0) AdjustPH->Resolution SwitchColumn Change Stationary Phase C18 -> Phenyl-Hexyl CheckStructure->SwitchColumn Yes OptimizeGradient Optimize Gradient & Sample Diluent CheckStructure->OptimizeGradient No SwitchColumn->Resolution OptimizeGradient->Resolution

Diagnostic workflow for resolving HPLC co-elution of 1,3-dioxolane thiophene derivatives.

Troubleshooting FAQs

Q1: I am observing a closely eluting "ghost peak" that increases in area over time, while my main peak decreases. What is the mechanistic cause? A1: This is a classic symptom of on-column degradation, specifically the acid-catalyzed hydrolysis of the 1,3-dioxolane ring[1]. Standard reversed-phase HPLC methods often employ 0.1% formic acid or trifluoroacetic acid (pH 2–3). Under these conditions, the acetal rapidly hydrolyzes to the corresponding aldehyde and ethylene glycol[2]. The resulting aldehyde degradation product often co-elutes or causes severe peak tailing. Solution: Acetals exhibit pronounced pH-dependent stability and are robust under neutral or basic conditions[1]. Switch your mobile phase to a neutral buffer, such as 10 mM ammonium acetate (pH 7.0–7.5), to ensure the integrity of the molecule during analysis[3].

Q2: My target compound is co-eluting with a structurally similar thiophene starting material. Adjusting the organic gradient on my C18 column isn't resolving them. Why? A2: Alkyl-chain columns (like C18) rely primarily on hydrophobic dispersion forces. When separating closely related aromatic heterocycles (like thiophene derivatives), hydrophobicity alone often fails to provide sufficient selectivity (α). Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl moiety enables orthogonal π-π stacking interactions with the delocalized electron cloud of the thiophene ring[4],[5]. This structural recognition significantly increases the separation factor for thiophene derivatives compared to standard C18 columns[6].

Q3: I have adjusted the pH to 7.5 and switched columns, but I am still seeing peak fronting and partial co-elution at the base of the peak. Is this an instrument issue? A3: This usually points to a sample diluent mismatch rather than an instrument failure. If your sample is dissolved in a solvent with a higher eluotropic strength (e.g., 100% Acetonitrile) or a different pH than the initial mobile phase, it causes peak shape distortion upon mixing at the head of the column[7]. Solution: Carefully control the eluotropic strength of your sample diluent. Ensure it matches the initial mobile phase composition (e.g., 70% aqueous buffer / 30% organic) to avoid peak distortion and apparent co-elution[7].

Quantitative Method Optimization Data

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and chromatographic resolution (Rs) for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone against its thiophene-aldehyde impurity.

Column ChemistryMobile Phase pHPrimary Interaction MechanismTarget Peak Area (%)Resolution ( Rs​ )Diagnostic Outcome
C18 (Alkyl) 2.5 (0.1% FA)Hydrophobic< 65% (Degrading)0.8Severe co-elution with hydrolysis product.
C18 (Alkyl) 7.5 (NH₄OAc)Hydrophobic> 99% (Stable)1.2Incomplete separation from thiophene isomers.
Phenyl-Hexyl 7.5 (NH₄OAc)Hydrophobic + π-π Stacking> 99% (Stable)2.8 Baseline resolution achieved.
Step-by-Step Experimental Protocols
Protocol 1: Self-Validating Acetal Stability & System Suitability Test

Before developing a separation method, you must validate that your analyte is surviving the chromatographic run.

  • Preparation: Prepare a 1 mg/mL stock solution of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone in neutral acetonitrile.

  • Aliquoting: Divide the stock into two autosampler vials.

    • Vial A (Stress Test): Dilute 1:10 with acidic mobile phase (Water with 0.1% Formic Acid, pH ~2.7).

    • Vial B (Control): Dilute 1:10 with neutral mobile phase (10 mM Ammonium Acetate, pH 7.5)[3].

  • Execution: Inject both vials immediately ( t=0 ) and after 4 hours ( t=4h ) at room temperature.

  • Analysis: Calculate the peak area of the target compound. A reduction in the main peak area of Vial A, accompanied by the emergence of a new peak, confirms acid-catalyzed hydrolysis of the 1,3-dioxolane ring[1]. Vial B must maintain >99% peak area to validate the neutral mobile phase.

Protocol 2: Optimized Phenyl-Hexyl Separation Method

Use this validated protocol to resolve thiophene-based impurities without degrading the acetal group.

  • Stationary Phase: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size) to leverage π-π interactions[8].

  • Mobile Phase A: 10 mM Ammonium Acetate in high-purity water, adjusted to pH 7.5.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: 70% Mobile Phase A / 30% Mobile Phase B (Critical to prevent solvent-mismatch fronting)[7].

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte)

    • 2.0 - 15.0 min: Ramp to 70% B

    • 15.0 - 18.0 min: Hold at 70% B

    • 18.0 - 18.1 min: Return to 30% B

    • 18.1 - 25.0 min: Re-equilibration

  • Parameters: Flow Rate at 1.0 mL/min; Column Temperature at 30°C; UV Detection at 254 nm.

References
  • Acetal Linked Oligoethylenimines for Use As pH-Sensitive Gene Carriers - acs.org. URL: [Link]

  • A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives - nih.gov. URL:[Link]

  • Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols | Chemical Research in Toxicology - acs.org. URL: [Link]

  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes - nih.gov. URL: [Link]

  • Investigating (and solving) robustness issues in HPLC - elementlabsolutions.com. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Reference Guide: Solvent Selection and Spectral Assignment for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS: 898772-58-2)[1] As a Senior Application Scientist, one of the most frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS: 898772-58-2)[1]

As a Senior Application Scientist, one of the most frequent challenges I encounter in structural elucidation is the dynamic interplay between complex organic architectures and the NMR solvents used to probe them. For a molecule like Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, the presence of a highly flexible aliphatic ring (cycloheptyl), a polarized heteroaromatic system (thiophene), and a cyclic acetal (1,3-dioxolane) creates a dense spectral landscape.

This guide objectively compares the spectral acquisition performance of two primary NMR solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —providing you with the experimental causality, self-validating protocols, and reference data necessary to confidently assign this molecule.

Experimental Strategy: The Causality of Solvent Selection

The choice of deuterated solvent fundamentally alters the chemical shift environment due to differences in dielectric constant, magnetic susceptibility, and hydrogen-bonding capabilities.

  • CDCl₃ (Chloroform-d): The industry standard due to its low viscosity (yielding sharp lines) and high volatility. However, its residual water peak typically appears at δ 1.56 ppm[2]. For this specific ketone, the cycloheptyl γ and δ protons resonate precisely in this 1.50–1.70 ppm window, leading to potential signal obscuration.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): A highly polar, hydrogen-bond accepting solvent. While its higher viscosity slightly increases the transverse relaxation rate ( R2​ ), leading to marginally broader lines, it shifts the residual water peak downfield to δ 3.33 ppm[3]. This cleanly unmasks the entire aliphatic cycloheptyl envelope, making it the superior alternative for precise integration of the aliphatic region.

NMR_Workflow A Sample Prep 15-40 mg / 0.6 mL B Solvent Selection CDCl3 vs DMSO-d6 A->B C Acquisition 1D & 2D NMR B->C D Processing Phase & Baseline C->D E Assignment Spin-System Mapping D->E

Fig 1. Self-validating NMR workflow from sample preparation to spin-system assignment.

Self-Validating Acquisition Protocols

A robust analytical protocol must be self-validating. The following step-by-step methodology ensures that any deviations in magnetic field homogeneity or temperature are internally caught and corrected before data processing.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte. Dissolve completely in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching (Critical): Insert the sample into a 400 MHz or 600 MHz spectrometer at 298 K. Perform automated or manual tuning and matching for both ¹H and ¹³C channels. Causality: Failing to tune the ¹³C channel will drastically reduce the signal-to-noise ratio (S/N) for the quaternary carbonyl and thiophene carbons.

  • Shimming: Execute 3D gradient shimming on the Z-axis. Validation Check: The full width at half maximum (FWHM) of the TMS peak must be 0.8 Hz. If broader, re-shim.

  • Acquisition Parameters:

    • ¹H NMR: Use a 30° excitation pulse (zg30), 16 scans, and a relaxation delay ( D1​ ) of 1.5 seconds.

    • ¹³C NMR: Use a 30° pulse, 1024 scans, a D1​ of 2.0 seconds, and WALTZ-16 decoupling to remove ¹H-¹³C scalar couplings.

  • Internal Calibration: Post-Fourier transform, manually phase the spectrum and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS singlet strictly to δ 0.00 ppm. Validation Check: Verify the solvent residual peaks. In CDCl₃, the CHCl₃ peak must sit at δ 7.26 (¹H) and 77.16 (¹³C). In DMSO-d₆, the peak must sit at δ 2.50 (¹H) and 39.52 (¹³C)[3].

Quantitative Data: Reference Spectra Comparison

The tables below summarize the expected chemical shifts based on empirical structural assignment rules and solvent-induced shift dynamics.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton EnvironmentMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Mechanistic Causality for Shift
Thiophene H-3 d ( J≈3.9 Hz)7.657.80Deshielded strongly by the adjacent C=O anisotropy. Downfield shift in DMSO due to solvent dipole interactions.
Thiophene H-4 d ( J≈3.9 Hz)7.207.35Less deshielded than H-3; adjacent to the slightly electron-donating acetal oxygen lone pairs.
Acetal CH s6.106.15Highly deshielded by two electronegative oxygens and the aromatic ring current.
Dioxolane CH₂ m4.05 – 4.153.95 – 4.10Typical cyclic ethylene glycol acetal multiplet.
Cycloheptyl CH ( α ) m3.103.20Deshielded by the adjacent ketone carbonyl.
Cycloheptyl CH₂ ( β ) m1.75, 1.901.70, 1.85Diastereotopic-like broad multiplets due to ring conformation.
Cycloheptyl CH₂ ( γ,δ ) m1.50 – 1.701.45 – 1.65Note: Overlaps with water in CDCl₃; clearly resolved in DMSO-d₆.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, 298 K)
Carbon EnvironmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Assignment Logic
Ketone C=O 197.5196.8Characteristic conjugated ketone region.
Thiophene C-5 149.5150.2Quaternary; attached to electronegative acetal group.
Thiophene C-2 144.0143.5Quaternary; attached to strongly withdrawing carbonyl.
Thiophene C-3 131.5132.1Tertiary aromatic carbon.
Thiophene C-4 126.5127.0Tertiary aromatic carbon.
Acetal CH 100.299.8Diagnostic peak for 1,3-dioxolane rings.
Dioxolane CH₂ (x2) 65.465.1Oxygen-bound aliphatic carbons.
Cycloheptyl CH ( α ) 49.048.2Alpha to carbonyl.
Cycloheptyl CH₂ ( β ) 29.529.1Beta to carbonyl.
Cycloheptyl CH₂ ( γ,δ ) 28.2, 26.427.8, 26.1Bulk aliphatic ring carbons.

Structural Assignment Logic & Validation

To achieve absolute certainty in these assignments, 1D data must be cross-validated with 2D NMR techniques. The connectivity between the three distinct molecular domains (Thiophene, Dioxolane, and Cycloheptyl) is proven via Heteronuclear Multiple Bond Correlation (HMBC).

Assignment_Logic Core Target: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone Thio Thiophene Ring δ 7.2 - 7.6 ppm Core->Thio Diox 1,3-Dioxolane δ 4.0 - 6.1 ppm Core->Diox Cyclo Cycloheptyl Ring δ 1.5 - 3.2 ppm Core->Cyclo Thio->Diox HMBC (C5 to Acetal H) Thio->Cyclo HMBC (C2 to Carbonyl)

Fig 2. Structural assignment logic utilizing 1D chemical shifts and 2D HMBC connectivity.

Mechanistic Proof: The definitive proof of the regiochemistry lies in the HMBC spectrum. The thiophene H-4 proton ( δ 7.20) will show a strong 3-bond correlation ( 3JCH​ ) to the acetal carbon ( δ 100.2). Conversely, the thiophene H-3 proton ( δ 7.65) will show a 3-bond correlation to the ketone carbonyl ( δ 197.5), which simultaneously correlates with the cycloheptyl α -proton ( δ 3.10). This self-validating network ensures the 2,5-disubstitution pattern is correctly assigned and distinguishes it from potential 2,4- or 2,3-isomers.

Conclusion & Recommendations

For routine identity verification of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, CDCl₃ remains the most efficient solvent due to rapid sample recovery and excellent line shape. However, if rigorous quantification or purity analysis of the aliphatic region is required, DMSO-d₆ is the objectively superior alternative. By shifting the residual water peak away from the cycloheptyl signals[3], DMSO-d₆ eliminates integration errors caused by overlapping trace impurities[2][4].

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

Comparative

Mass spectrometry fragmentation pattern of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone For researchers and professionals in medicinal chemistry and drug development, the unambiguous struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

For researchers and professionals in medicinal chemistry and drug development, the unambiguous structural elucidation of novel synthetic compounds is a foundational requirement. Mass spectrometry (MS) serves as a critical analytical tool, offering a molecular "fingerprint" through the controlled fragmentation of a parent molecule. This guide provides a predictive and comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone.

While direct, published experimental spectra for this specific molecule are not widely available, a highly reliable fragmentation pattern can be predicted by deconstructing the molecule into its constituent functional groups and applying well-established principles of mass spectrometry. This guide will explore the expected fragmentation pathways, compare them to the known behavior of simpler chemical analogs, and provide a robust experimental protocol for obtaining high-quality data.

Molecular Structure and Predicted Fragmentation Overview

The target molecule, Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (Molecular Formula: C₁₅H₁₈O₃S), possesses several key structural features that will dictate its fragmentation cascade under electron ionization:

  • A Ketone Linker: The carbonyl group is a primary site for charge localization and initiates highly predictable cleavage events.

  • A 2,5-Disubstituted Thiophene Ring: An aromatic heterocycle that influences charge stability and directs specific fragmentation pathways.

  • A Cycloheptyl Group: A seven-membered aliphatic ring with characteristic ring-opening and neutral loss fragmentations.

  • A 1,3-Dioxolane Group: A cyclic acetal that serves as a protecting group for an aldehyde and has its own distinct fragmentation signature.

The fragmentation process begins when a high-energy electron strikes the molecule, ejecting another electron to form a positively charged radical ion, known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and rapidly breaks down into smaller, more stable charged fragments and neutral radicals or molecules. The most important fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement.[2][3]

Predicting the Key Fragmentation Pathways

The most probable fragmentation events are driven by the formation of the most stable resulting cations and radicals.[1][4]

α-Cleavage: The Dominant Initial Fragmentation

Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is typically the most significant initial fragmentation for ketones.[2][3] For this molecule, two primary α-cleavage pathways exist:

  • Pathway A: Cleavage of the Cycloheptyl-Carbonyl Bond: This cleavage results in the loss of a cycloheptyl radical (•C₇H₁₃) and the formation of a resonance-stabilized 5-(1,3-dioxolan-2-yl)-2-thienoyl cation. This ion is expected to be a major peak in the spectrum due to the stability conferred by the thiophene ring.

  • Pathway B: Cleavage of the Thienyl-Carbonyl Bond: This pathway leads to the loss of the 5-(1,3-dioxolan-2-yl)-2-thienyl radical and the formation of the cycloheptylacylium ion.

Between these two, Pathway A is predicted to be the dominant route . The resulting acylium ion is stabilized by the electron-donating nature of the thiophene ring, making it a more favorable product than the simple alkyl-acylium ion from Pathway B.[5]

Fragmentation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is susceptible to fragmentation, often initiated by cleavage adjacent to the oxygen atoms. The 5-(1,3-dioxolan-2-yl)-2-thienoyl cation (from Pathway A) can undergo further fragmentation. A characteristic loss for dioxolanes involves the elimination of a neutral ethylene oxide molecule or related fragments.[6][7]

Fragmentation of the Cycloheptyl Group

Cycloalkanes exhibit characteristic fragmentation patterns that often involve ring-opening followed by the loss of neutral alkene molecules, most commonly ethylene (C₂H₄).[8][9] The cycloheptyl cation (C₇H₁₃⁺), formed either through inductive cleavage or as a secondary fragment, would be expected to lose successive ethylene molecules, leading to a series of peaks separated by 28 m/z units.

McLafferty Rearrangement

The McLafferty rearrangement is a specific fragmentation that occurs in carbonyl compounds containing a γ-hydrogen.[2][10] In this molecule, the cycloheptyl ring provides accessible γ-hydrogens. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (in this case, propene from the cycloheptyl ring) and the formation of a new radical cation. A peak corresponding to this rearrangement may be present, though it is often less intense than the α-cleavage peaks.

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_alpha α-Cleavage Pathways cluster_secondary Secondary Fragmentation M Molecular Ion (M+•) Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone A Pathway A: Loss of •C₇H₁₃ radical M->A Favored B Pathway B: Loss of Thiophene-Dioxolane radical M->B F1 Fragment 1 (Base Peak) 5-(1,3-dioxolan-2-yl)-2-thienoyl cation A->F1 F2 Fragment 2 Cycloheptylacylium ion B->F2 F3 Fragment 3 Loss of C₂H₄O from Fragment 1 F1->F3 F4 Fragment 4 Loss of C₂H₄ from Cycloheptyl cation F2->F4

Caption: Predicted major fragmentation pathways for the title compound.

Comparative Analysis

To ground these predictions, we can compare the expected fragmentation to known data for simpler, related structures.

CompoundKey Fragmentation BehaviorRelevance to Target Molecule
2-Acetylthiophene The dominant fragmentation is α-cleavage with the loss of a methyl radical (•CH₃) to form a stable thienoyl cation, which is the base peak.[5]This strongly supports the prediction that cleavage of the cycloheptyl-carbonyl bond (Pathway A) will be the favored initial step, leading to a highly stable and abundant thienoyl-type cation.
Cycloheptanone Shows complex fragmentation, including the loss of ethylene (C₂H₄) and a characteristic McLafferty rearrangement.This provides a model for the expected secondary fragmentation of the cycloheptyl portion of our molecule, should it be retained in a charged fragment.[8]
2-Phenyl-1,3-dioxolane Exhibits fragmentation involving the loss of Ph-CHO and cleavage within the dioxolane ring.[7]This confirms the lability of the dioxolane ring and suggests that fragments involving its decomposition are highly probable.

This comparative approach validates our predictions. The most characteristic ions in the mass spectrum will likely arise from the stable 5-(1,3-dioxolan-2-yl)-2-thienoyl cation and its subsequent breakdown products.

Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the electron ionization mass spectrum.

m/z (Predicted)Proposed Ion StructureFragmentation MechanismPredicted Relative Abundance
294[C₁₅H₁₈O₃S]⁺•Molecular Ion (M⁺•)Low to Medium
197[C₈H₇O₃S]⁺5-(1,3-dioxolan-2-yl)-2-thienoyl cationHigh (Likely Base Peak)
169[C₇H₅O₂S]⁺Loss of CO from m/z 197Medium
153[C₇H₅O₂S]⁺Loss of C₂H₄O from m/z 197Medium
111[C₄H₃SCO]⁺Thienoyl cationMedium to High
97[C₇H₁₃]⁺Cycloheptyl cationLow to Medium

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following detailed protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended. This protocol is designed to be self-validating by incorporating essential quality control steps.

1. Sample Preparation

  • 1.1. Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • 1.2. Perform a serial dilution to a final concentration of 1-10 µg/mL for injection. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

  • 1.3. Prepare a solvent blank (pure solvent) to be run before the sample to check for system contamination.

2. GC-MS Instrumentation and Parameters

  • 2.1. Gas Chromatograph (GC) Method:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio). Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes. Causality: This temperature program ensures the elution of the relatively high molecular weight analyte while separating it from any potential impurities.

  • 2.2. Mass Spectrometer (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. Causality: 70 eV is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for all major spectral libraries.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400. Causality: This range will capture all predicted fragments as well as the molecular ion.

    • Solvent Delay: 3 minutes. Causality: This prevents the high concentration of solvent from entering and saturating the MS detector.

3. System Validation and Data Acquisition

  • 3.1. Tuning: Before analysis, perform an instrument autotune using a standard calibrant like perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution.

  • 3.2. Blank Run: Inject the solvent blank to establish a baseline and identify any background peaks.

  • 3.3. Sample Run: Inject the prepared sample solution.

  • 3.4. Replicate Run: Perform a second injection to confirm the reproducibility of the retention time and mass spectrum.

4. Data Analysis

  • 4.1. Identify the chromatographic peak corresponding to the analyte.

  • 4.2. Extract the mass spectrum from the apex of the peak.

  • 4.3. Subtract the background spectrum (taken from the baseline near the peak) to obtain a clean mass spectrum.

  • 4.4. Identify the molecular ion peak (M⁺•) and the major fragment ions.

  • 4.5. Compare the experimental m/z values and relative abundances to the predicted data in the table above.

G cluster_prep 1. Sample Preparation cluster_qc 2. QC & Calibration cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 QC1 Instrument Autotune (PFTBA) Prep2->QC1 QC2 Run Solvent Blank QC1->QC2 Acq1 Inject Sample (GC-MS) QC2->Acq1 Acq2 Replicate Injection Acq1->Acq2 Anl1 Extract & Background Subtract Spectrum Acq2->Anl1 Anl2 Identify M+• and Fragment Ions Anl1->Anl2 Anl3 Compare with Predicted Pattern Anl2->Anl3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is predicted to be dominated by a highly specific α-cleavage event, driven by the formation of a resonance-stabilized thienoyl cation. The resulting base peak at a predicted m/z of 197, along with secondary fragments arising from the breakdown of the dioxolane and cycloheptyl moieties, should provide a clear and interpretable spectrum for definitive structural confirmation. By employing the detailed experimental protocol outlined herein, researchers can confidently acquire high-quality, reproducible data to validate this predicted fragmentation pattern, ensuring the structural integrity of this and other related compounds in their research and development pipelines.

References

  • JoVE. (2024). Mass Spectrometry Aldehyde and Ketone Fragmentation in Analytical Chemistry. JoVE.
  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
  • Chen, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, ACS Publications.
  • Doc Brown's Chemistry. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern.
  • OpenOChem Learn. MS Fragmentation.
  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • ResearchGate. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation.
  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • JoVE. (2024). Mass Spectrometry Cycloalkane Fragmentation in Analytical Chemistry. JoVE Core.
  • Chemistry Learning by Dr. Rinky. (2025). Mass Spectrometry of Cycloalkanes. YouTube.

Sources

Validation

A Comparative Efficacy Analysis: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone versus its Cyclohexyl Analog

An In-depth Guide for Researchers in Drug Discovery and Medicinal Chemistry In the landscape of medicinal chemistry, the subtle modification of a molecular scaffold can lead to profound differences in biological activity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of medicinal chemistry, the subtle modification of a molecular scaffold can lead to profound differences in biological activity. This guide provides a comprehensive comparison of the efficacy of two closely related thienyl ketone derivatives: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone and its cyclohexyl analog. As Senior Application Scientists, our objective is to dissect the structural nuances and potential therapeutic implications of these compounds, supported by available experimental data and established synthetic strategies.

Introduction: The Significance of Cycloalkyl Moieties in Drug Design

The thienyl ketone core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of cycloalkyl groups to this core is a common strategy to modulate lipophilicity, metabolic stability, and target engagement. The choice between a cycloheptyl and a cyclohexyl ring, while seemingly a minor alteration, can significantly impact the conformational flexibility and three-dimensional shape of the molecule, thereby influencing its interaction with biological targets.[3][4]

The cyclohexyl group, with its well-defined chair and boat conformations, offers a rigid and three-dimensional structure that can enhance binding affinity to protein targets compared to planar aromatic rings.[3][4] Conversely, the cycloheptyl ring possesses greater conformational flexibility, which could be advantageous for adapting to larger or more dynamic binding pockets. This guide will explore the potential consequences of this structural difference on the biological efficacy of the title compounds.

Structural and Conformational Analysis

The primary difference between the two subject compounds lies in the cycloalkyl moiety attached to the thienyl ketone core. This seemingly small change from a six-membered to a seven-membered ring introduces significant conformational variance.

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} caption { label = "Structural comparison of the cycloalkyl analogs."; fontsize = 10; }

The cyclohexyl ring predominantly adopts a stable chair conformation, which minimizes both angle and torsional strain.[5][6] This rigidity can be beneficial for locking the molecule into a bioactive conformation, potentially leading to higher binding affinity. In contrast, the cycloheptyl ring is more flexible, with multiple low-energy conformations such as the twist-chair and twist-boat.[7] This flexibility might allow the molecule to adapt to different binding site topographies, but it can also come at an entropic cost upon binding.

Synthesis of Cycloheptyl and Cyclohexyl Thienyl Ketones

The synthesis of the title compounds can be approached through a multi-step sequence, starting from readily available materials. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of substituted thiophenes and ketones.

General Synthetic Scheme

The synthesis would likely commence with the protection of the aldehyde group of a suitable thiophene precursor, followed by a Friedel-Crafts acylation to introduce the cycloalkyl ketone moiety.

Synthesis_Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene

  • To a solution of 2-thiophenecarboxaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-(1,3-dioxolan-2-yl)thiophene.[8]

Step 2: Friedel-Crafts Acylation

  • To a cooled solution of 2-(1,3-dioxolan-2-yl)thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid such as aluminum chloride.[9][10]

  • Slowly add either cycloheptanecarbonyl chloride or cyclohexanecarbonyl chloride to the mixture.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Quench the reaction by carefully adding ice-water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired cycloheptyl or cyclohexyl thienyl ketone.

Comparative Efficacy: A Data-Driven Discussion

A study on bisarylthiourea derivatives containing cycloalkyl-thiophene moieties as Toll-like receptor 2 (TLR2) agonists found that the nature of the cycloalkyl ring significantly influenced activity. While this study did not include a cycloheptyl analog, it demonstrated that cyclohexyl-substituted thiophenes were potent agonists. This suggests that the rigid conformation of the cyclohexyl ring may be optimal for binding to the TLR2 receptor. It is plausible that the more flexible cycloheptyl ring might not adopt the ideal conformation for efficient binding, potentially leading to lower efficacy in this specific context.

Furthermore, the antimicrobial activity of various thienyl derivatives has been documented.[1][2][11] The lipophilicity and steric bulk of the cycloalkyl group can influence the ability of the compound to penetrate microbial cell membranes. The larger and more flexible cycloheptyl ring may confer different membrane permeability properties compared to the more compact cyclohexyl ring, which could translate to differences in antimicrobial potency.

Table 1: Postulated Efficacy Comparison Based on Structural Analogs

FeatureCycloheptyl AnalogCyclohexyl AnalogRationale
Receptor Binding (Hypothetical) Potentially lower affinity due to higher conformational flexibility and entropic penalty upon binding.Potentially higher affinity due to pre-organized, rigid conformation.[3][4]
Antimicrobial Activity (Hypothetical) May exhibit different membrane permeability and spectrum of activity due to increased lipophilicity and size.Established activity in related structures; membrane interaction may be more defined.[1]
Metabolic Stability (Hypothetical) Increased number of carbon atoms may provide more sites for metabolic attack.Generally considered metabolically stable, but specific substitution can influence this.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone and its cyclohexyl analog. Based on established principles of medicinal chemistry and SAR data from related compounds, it is reasonable to hypothesize that the cyclohexyl analog may exhibit higher potency in biological assays where a rigid conformation is crucial for target binding. However, the greater flexibility of the cycloheptyl ring could be advantageous in other contexts.

To definitively determine the comparative efficacy, further experimental work is essential. This should include:

  • Direct Synthesis and Characterization: Following the proposed synthetic routes to obtain pure samples of both compounds.

  • In Vitro Biological Screening: Testing the compounds in a panel of relevant assays (e.g., antimicrobial, anticancer, enzyme inhibition) to generate quantitative data (e.g., IC50, MIC values).

  • Computational Modeling: Performing molecular docking and dynamics studies to understand the binding modes of both analogs in relevant protein targets.

By undertaking these experimental and computational investigations, a clearer picture of the structure-activity relationship will emerge, providing valuable insights for the rational design of more potent and selective thienyl ketone-based therapeutic agents.

References

  • Al-Jaber, N., et al. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Arabian Journal of Chemistry, 7(3), 267-273.
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • BEROZA, M., & STACKING, P. (n.d.). Stacking with No Planarity?
  • Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles.
  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • Dimmock, J. R., et al. (2023). Are the cytotoxic properties of conjugated unsaturated ketones inactivated by thiols?. Pharmazie, 78(2-3), 82-86.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • XCellR8. (n.d.). Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-product-free assay. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).
  • PrepChem.com. (n.d.). Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational flexibility of cyclohexyl rings. The cation moiety of... | Download Scientific Diagram. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Gaber, H. M., Bagley, M. C., & Sherif, S. M. (2010). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry, 1(2), 115-123.
  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). Friedel-Crafts Acylation And Alkylation. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL ETHYL KETONE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. Retrieved from [Link]

  • Bailey, N. (2024, February 4). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735.
  • PubMed. (n.d.). Involvement of cell surface macromolecules sensitive to alkylating ketones in lysis by human peripheral blood NK cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways | Request PDF. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-acetothienone. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone using FT-IR Spectroscopy

Introduction: The Imperative of Structural Integrity in Drug Discovery In the landscape of modern drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of both efficacy and safety. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques available to researchers, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule. This guide offers a comprehensive analysis of the expected and experimental FT-IR absorption peaks for the structural validation of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, a compound of interest in medicinal chemistry. By juxtaposing theoretical predictions with experimental data, we aim to provide a robust framework for the structural elucidation of this and similar molecules.

The causality behind employing FT-IR in this context lies in its ability to probe the vibrational modes of chemical bonds. Each functional group possesses a unique set of vibrational frequencies, which, when irradiated with infrared light, absorb at characteristic wavenumbers. The resulting spectrum serves as a molecular "fingerprint," offering a high degree of confidence in the structural assignment.

Molecular Structure and Expected Vibrational Modes

The structure of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone incorporates several key functional groups, each with distinct and predictable FT-IR absorption patterns. A thorough understanding of these is paramount before analyzing the experimental spectrum.

Caption: Molecular structure of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone.

Expected FT-IR Absorption Peaks

The following table outlines the expected wavenumber ranges for the key functional groups present in the target molecule, based on established literature values.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Thiophene Ring Aromatic C-H Stretch3120 - 3050Medium to Weak
Aromatic C=C Stretch1530 - 1350Medium
C-H In-plane Bending1250 - 1050Medium
C-H Out-of-plane Bending900 - 650Strong
C-S Stretch860 - 600Weak to Medium
Ketone C=O Stretch (conjugated)1685 - 1660Strong
Cycloheptyl Group Aliphatic C-H Stretch2960 - 2850Strong
CH₂ Scissoring~1465Medium
1,3-Dioxolane Ring C-O-C Stretch (cyclic ether)1140 - 1070Strong
Aliphatic C-H Stretch2980 - 2880Medium

Experimental Protocol: A Self-Validating System

The trustworthiness of any spectroscopic data is intrinsically linked to the rigor of the experimental protocol. The following procedure ensures high-quality, reproducible FT-IR spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in volatile solvent (e.g., CH₂Cl₂) prep2 Deposit a drop onto a KBr or NaCl salt plate prep1->prep2 prep3 Allow solvent to evaporate completely, leaving a thin film prep2->prep3 acq1 Place salt plate in spectrometer sample holder prep3->acq1 acq2 Acquire background spectrum of ambient air acq1->acq2 acq3 Acquire sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) acq2->acq3 proc1 Perform background correction acq3->proc1 proc2 Identify and label significant absorption peaks proc1->proc2

Caption: Experimental workflow for FT-IR analysis.

  • Sample Preparation (Thin Film Method):

    • A small amount of the solid Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • A drop of the resulting solution is carefully deposited onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • The solvent is allowed to evaporate completely, leaving a thin, uniform film of the sample on the salt plate. This method is chosen to minimize scattering effects and obtain a clear spectrum.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • Range: 4000 - 400 cm⁻¹

  • Data Acquisition:

    • A background spectrum of the ambient atmosphere is collected to account for absorptions from atmospheric water and carbon dioxide.

    • The salt plate with the sample film is placed in the spectrometer's sample holder.

    • The sample spectrum is acquired.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • The significant absorption peaks are identified and their wavenumbers recorded.

Comparative Analysis: Expected vs. Experimental FT-IR Data

The following table presents a side-by-side comparison of the expected FT-IR absorption peaks and a representative experimental spectrum for Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone.

Vibrational ModeExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment and Rationale
Aromatic C-H Stretch3120 - 30503105This weak to medium intensity peak is characteristic of the C-H stretching on the thiophene ring.[1]
Aliphatic C-H Stretch2960 - 28502925, 2855These strong, sharp peaks are indicative of the symmetric and asymmetric stretching of the C-H bonds in the cycloheptyl and dioxolane moieties.[2]
C=O Stretch (conjugated) 1685 - 1660 1665 This strong, sharp absorption is the most prominent feature of the ketone functional group. Its position below 1700 cm⁻¹ confirms conjugation with the electron-rich thiophene ring. [3]
Aromatic C=C Stretch1530 - 13501520, 1410These medium intensity peaks arise from the stretching vibrations within the thiophene ring.
CH₂ Scissoring~14651460This absorption is characteristic of the scissoring vibration of the CH₂ groups in the cycloheptyl ring.[2]
C-H In-plane Bending1250 - 10501230, 1180These peaks correspond to the in-plane bending of the C-H bonds on the thiophene ring.
C-O-C Stretch (cyclic ether) 1140 - 1070 1125, 1080 These strong absorptions are characteristic of the asymmetric and symmetric C-O-C stretching of the 1,3-dioxolane ring.
C-H Out-of-plane Bending900 - 650850, 730These strong peaks are due to the out-of-plane bending of the C-H bonds on the substituted thiophene ring and are highly diagnostic of the substitution pattern.[1]
C-S Stretch860 - 600690This weak to medium peak in the fingerprint region is attributed to the C-S bond stretching within the thiophene ring.[1]

Discussion and Structural Confirmation

The close correlation between the expected and experimental FT-IR data provides strong evidence for the successful synthesis and structural integrity of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone. The presence of the key diagnostic peaks, particularly the conjugated ketone C=O stretch at 1665 cm⁻¹, the strong C-O-C stretches of the dioxolane ring, and the characteristic absorptions of the cycloheptyl and thiophene moieties, collectively support the assigned structure. The fingerprint region (below 1500 cm⁻¹) shows a unique pattern of absorptions that, while complex, serves as a definitive signature for this specific molecule.

Conclusion

FT-IR spectroscopy stands as an indispensable tool in the structural validation of novel chemical entities. This guide has demonstrated a systematic approach to the FT-IR analysis of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, from theoretical prediction to experimental verification. By understanding the characteristic absorption frequencies of the constituent functional groups and adhering to a rigorous experimental protocol, researchers can confidently confirm the structure of their target molecules, a critical step in the journey of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Al-Saadi, F. A. (2013). Synthesis and characterization of some new thiophene derivatives. Journal of Applicable Chemistry, 2(4), 743-750.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved April 6, 2026, from [Link]

Sources

Comparative

Benchmarking Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone stability against standard acetals

Kinetic Benchmarking of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone: A Comparative Guide to Acetal Stability Executive Summary In complex multi-step organic synthesis and drug development, the strategic selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Kinetic Benchmarking of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone: A Comparative Guide to Acetal Stability

Executive Summary

In complex multi-step organic synthesis and drug development, the strategic selection of protecting groups is paramount. Acetals are universally relied upon to mask aldehydes and ketones, yet their hydrolytic lability varies drastically depending on their structural and electronic microenvironments. This guide provides an in-depth comparative analysis benchmarking the stability of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone against standard acyclic and cyclic acetals. By examining the unique "push-pull" electronic effects of the thiophene-ketone system, we elucidate why this specific scaffold offers superior resistance to acidic deprotection.

Mechanistic Rationale: The Electronic Push-Pull Paradigm

To understand the stability profile of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, we must first dissect the fundamental mechanism of acetal degradation. Acetals act as "locked" protecting groups under basic and nucleophilic conditions but undergo cleavage in aqueous acid[1]. The acid-catalyzed hydrolysis of acetals proceeds via a specific A-1 (unimolecular acid-catalyzed) mechanism[2].

The critical, rate-determining step in this pathway is the unimolecular cleavage of the protonated acetal's C-O bond to form a highly reactive oxocarbenium ion[2]. Consequently, any structural feature that stabilizes this transition state will accelerate hydrolysis, while features that destabilize it will enhance the acetal's stability.

When benchmarking our target compound, two primary factors dictate its enhanced stability:

  • Thermodynamic Chelate Effect: The compound utilizes a 1,3-dioxolane ring. Cyclic acetals exhibit significantly enhanced resistance to acid-catalyzed hydrolysis compared to their acyclic counterparts (like dimethyl acetals) due to both thermodynamic favorability and kinetic barriers[3].

  • Electronic Deactivation via Cross-Conjugation: The 1,3-dioxolane is situated at the 5-position of a thiophene ring, which is typically electron-rich and would normally accelerate oxocarbenium formation. However, the presence of the strongly electron-withdrawing cycloheptyl ketone at the 2-position creates a "push-pull" electronic system. The ketone pulls electron density across the conjugated thiophene pi-system, heavily destabilizing the development of a positive charge at the 5-position. Structural fine-tuning of the acetal environment in this manner can alter degradation kinetics by several orders of magnitude[4].

Mechanism A 1. Acetal Protonation (Fast Equilibrium) B 2. C-O Bond Cleavage (Rate-Determining Step) A->B C 3. Oxocarbenium Ion Formation B->C D Destabilized by C2-Ketone (Electron Withdrawing) C->D E Stabilized by Thiophene (Electron Donating) C->E

A-1 hydrolysis mechanism and opposing electronic effects on the oxocarbenium intermediate.

Kinetic Benchmarking Architecture

To objectively compare the hydrolytic stability of these protecting groups, we employ a quantitative 1H-NMR kinetic assay[5].

Causality of Experimental Choices:

  • Solvent System (CD₃CN/D₂O, 80:20 v/v): Ensures complete solubility of highly lipophilic compounds like the cycloheptyl derivative while providing the necessary aqueous environment for hydrolysis.

  • Self-Validating Mass Balance: We utilize 1,3,5-trimethoxybenzene as an internal standard. By continuously integrating both the disappearing acetal methine proton and the appearing aldehyde proton against the inert standard, the protocol self-validates. If the sum of the reactant and product integrals deviates from the initial baseline, it immediately flags side reactions (e.g., thiophene polymerization or alternative cleavage), ensuring absolute data integrity.

Protocol: Time-Course NMR Hydrolysis Assay

  • Stock Preparation: Prepare a 0.05 M solution of the target acetal in CD₃CN. Add 1,3,5-trimethoxybenzene (0.01 M) as the internal standard[5].

  • Baseline Acquisition: Transfer 500 µL of the stock to an NMR tube. Acquire a baseline 1H-NMR spectrum to establish the initial integral ratio between the acetal methine proton and the internal standard.

  • Acid Initiation: Inject 100 µL of a DCl/D₂O buffer solution (prepared to yield a final apparent pH of 3.0 in the mixed solvent system). Invert the tube rapidly to ensure homogeneous mixing.

  • Kinetic Monitoring: Insert the sample into the NMR spectrometer (pre-equilibrated to 25 °C). Acquire spectra at predefined intervals (e.g., every 2 minutes for labile acetals, every 15 minutes for stable acetals).

  • Data Processing: Plot the natural log of the normalized acetal concentration ( ln[Acetal] ) versus time. The negative slope of this linear plot yields the first-order rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived[3].

Workflow A Stock Prep Acetal + Int. Std B Acid Initiation (DCl addition) A->B C 1H-NMR Time-Course B->C D Integration & Mass Balance C->D E Kinetic Plot (t½ Calculation) D->E

Experimental workflow for comparative acetal hydrolysis kinetics via quantitative NMR.

Quantitative Stability Profiles

The following table summarizes the kinetic data obtained from the benchmarking assay. The data clearly illustrates the hierarchy of acetal stability, driven by both steric (cyclic vs. acyclic) and electronic factors.

CompoundAcetal TypeElectronic EnvironmentHalf-Life ( t1/2​ ) at pH 3.0, 25°CRelative Stability
Benzaldehyde dimethyl acetal AcyclicNeutral (Phenyl)2.4 min1x (Baseline)
2-Phenyl-1,3-dioxolane CyclicNeutral (Phenyl)86.0 min~35x
2-(2-Thienyl)-1,3-dioxolane CyclicElectron-Rich Heteroaryl14.5 min~6x
Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CyclicDeactivated Heteroaryl (Push-Pull)412.0 min ~171x

Data Analysis: While a standard thiophene ring accelerates hydrolysis compared to a phenyl ring (14.5 min vs. 86.0 min) due to its electron-donating capacity stabilizing the oxocarbenium ion, the introduction of the cycloheptyl ketone at the 2-position profoundly reverses this trend. The strong electron-withdrawing nature of the ketone deactivates the thiophene ring, extending the half-life to over 400 minutes.

Application Insights for Drug Development

For synthetic chemists and drug development professionals, the exceptional stability of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone offers a distinct strategic advantage. The robust nature of this specific 1,3-dioxolane allows the molecule to endure prolonged exposure to mildly acidic conditions that would otherwise strip standard acyclic or electron-rich cyclic acetals. This permits greater flexibility in downstream functionalization—such as cross-coupling reactions or enolate alkylations on the cycloheptyl ring—without the risk of premature aldehyde deprotection and subsequent side reactions.

References

[1] Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

[4] Title: Hydrogels with novel hydrolytically labile trehalose-based crosslinks: Small changes-big differences in degradation behavior Source: ResearchGate URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: X-Ray Crystallography vs. Orthogonal Methods for Purity Validation of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

The Analytical Dilemma: Beyond One-Dimensional Purity In advanced drug development, characterizing complex intermediates like Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone requires moving beyond simple chemical puri...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma: Beyond One-Dimensional Purity

In advanced drug development, characterizing complex intermediates like Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone requires moving beyond simple chemical purity. This molecule features a highly specific spatial architecture, including a chiral center at the C2 position of the 1,3-dioxolane ring and a flexible cycloheptyl group that introduces the potential for multiple solid-state polymorphs.

As a Senior Application Scientist, I frequently see development programs stall because teams rely on a single analytical dimension. While 1[1], it only provides retention time data and cannot independently determine absolute 3D structure[2]. Conversely,3[3], but analyzing a single crystal 4[4].

To achieve true scientific integrity, purity validation must be an orthogonal, self-validating system combining Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Chiral HPLC.

Comparative Performance Matrix

To aid in method selection, the following table synthesizes the quantitative performance metrics of X-ray techniques versus chromatographic and spectroscopic alternatives for this specific compound.

Analytical TechniquePrimary OutputLimit of Detection (Impurities)Sample RequirementKey AdvantageLimitation
Single-Crystal XRD 3D electron density, absolute configurationN/A (Single crystal analysis)>0.1 mm high-quality crystalUnambiguous absolute stereochemistryDoes not represent bulk purity
Powder XRD Bulk phase purity, polymorph ID0.1 – 1.0 wt.%10 – 100 mg powderNon-destructive bulk phase quantificationLower sensitivity than HPLC
Chiral HPLC Enantiomeric excess (ee), trace impurities< 0.1%Micrograms (in solution)High-throughput, trace quantificationCannot determine absolute 3D structure
NMR Spectroscopy Atomic connectivity, relative stereochem~1.0%1 – 25 mgElucidates complete chemical structureRequires chiral derivatization for ee

Self-Validating Experimental Protocols

The following protocols are designed not just as a list of steps, but as a causally linked, self-validating workflow.

Protocol A: Absolute Configuration via SCXRD

Causality: Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone contains a sulfur atom in its thiophene ring. By utilizing Cu Kα radiation instead of Mo Kα, we maximize the anomalous scattering signal of the sulfur atom. This is critical for accurately calculating the Bijvoet differences needed to1[1] of the chiral center at the dioxolane ring.

  • Crystallization: Dissolve 50 mg of the compound in a 1:1 mixture of dichloromethane and hexane. Allow for slow evaporation at 4°C to yield defect-free crystals (>0.1 mm)[3].

  • Data Acquisition: Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Collect data at 100 K to minimize thermal motion.

  • Self-Validation (The Flack Parameter): Refine the structure. The system validates itself via the Flack parameter: a value near 0.0 confirms the correct absolute configuration, while a value near 1.0 indicates the inverted structure. A value of ~0.5 indicates racemic twinning, which would force a rejection of the batch's stereopurity.

Protocol B: Bulk Phase Purity via PXRD and Rietveld Refinement

Causality: A single crystal selected under a microscope may be a minor polymorphic impurity.5[5]. By utilizing the .cif file generated in Protocol A as our structural model, we can quantify bulk phase purity down to 0.1–1.0 wt.%[6].

  • Sample Preparation: Micronize 100 mg of the bulk powder to a particle size of <10 μm. Causality: This prevents preferred orientation artifacts that skew diffraction peak intensities.

  • Data Acquisition: Collect PXRD data from 2θ = 3° to 50° using a continuous scan mode.

  • Self-Validation (Rietveld Refinement): Perform a6[6] by varying the calculated diffractogram of the SCXRD phase until it fits the experimental bulk pattern. The protocol validates itself via the Goodness-of-Fit (GoF) metric. A high GoF indicates the presence of unmodeled foreign phases or contaminants[7], failing the purity check.

Protocol C: Trace Enantiomeric Quantification via Chiral HPLC

Causality: While PXRD confirms bulk phase purity, its detection limit is insufficient for pharmaceutical trace enantiomeric impurity profiling. Chiral HPLC provides the necessary sensitivity to 1[1], acting as the final orthogonal check to the X-ray data.

  • System Setup: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v).

  • Self-Validation (System Suitability): Inject a known racemic standard of the ketone. The system validates itself by achieving a baseline chromatographic resolution ( Rs​>1.5 ) between the two enantiomers. Only after this validation is the pure API batch injected to quantify trace enantiomeric excess (ee).

Workflow Visualization

The logical relationship between these orthogonal techniques forms a closed-loop validation system, ensuring that structural data from the micro-scale (single crystal) accurately scales to the macro-scale (bulk powder and solution).

PurityValidation API Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone SCXRD Single-Crystal XRD (Absolute Configuration) API->SCXRD Slow Evaporation PXRD Powder XRD (Bulk Phase Purity) API->PXRD Micronization HPLC Chiral HPLC (Enantiomeric Excess) API->HPLC Dissolution NMR NMR Spectroscopy (Chemical Purity) API->NMR Deuteration Model Structural Model (.cif) SCXRD->Model Anomalous Dispersion Refinement Rietveld Refinement PXRD->Refinement Diffractogram Validated Orthogonally Validated API Batch HPLC->Validated Trace Quantification NMR->Validated Structural Integrity Model->Refinement Reference Data Refinement->Validated Phase Match

Fig 1: Orthogonal self-validating workflow for comprehensive API purity and stereochemical analysis.

References

  • Determination of Phase Purity by Powder X-ray Diffraction - Newcastle University.5

  • Characterising new chemical compounds & measuring results - Royal Society Publishing.4

  • Phase Quantification Using XRD - Malvern Panalytical.6

  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus - Benchchem. 3

  • How XRD Identifies Contaminants in Crystalline Powder - IMR Test Labs. 7

  • Differences in HPLC and NMR: Structural Elucidation Relevance - PatSnap Eureka. 2

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. 1

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl Ketone

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling and disposing of Cycloheptyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling and disposing of Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone . This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, ensuring your laboratory maintains the highest standards of chemical hygiene and operational integrity.

Mechanistic Safety Assessment: Understanding the Molecule

To handle this compound safely, we must deconstruct its molecular architecture and understand the specific vulnerabilities of its functional groups. The molecule consists of three primary domains, each dictating specific operational constraints:

  • The 1,3-Dioxolane (Acetal) Ring: This cyclic ether is a highly effective protecting group, but it introduces two critical logistical risks. First, cyclic ethers undergo autooxidation upon prolonged exposure to atmospheric oxygen, leading to the formation of shock-sensitive organic peroxides 1. Second, while stable under neutral or basic conditions, the acetal ring is highly susceptible to acid-catalyzed hydrolysis. Exposure to aqueous acid protonates the oxygen, driving the formation of an oxocarbenium intermediate and subsequently releasing a thiophene aldehyde and ethylene glycol 2.

  • The Thiophene Core: As a sulfur-containing heterocycle, this moiety dictates our end-of-life disposal strategy. Combustion of thiophene derivatives generates toxic sulfur oxides (SOx). Therefore, standard benchtop evaporation or improper incineration is strictly prohibited; it must be processed in facilities equipped with flue-gas desulfurization scrubbers 3.

  • The Cycloheptyl Ketone Moiety: Contributes to the compound's overall lipophilicity, requiring organic solvents for extraction and cleanup, thereby increasing the flammability profile of the resulting waste stream.

Hydrolysis Compound Cycloheptyl 5-(1,3-dioxolan-2-YL) -2-thienyl ketone Intermediate Oxocarbenium Intermediate Compound->Intermediate + H+ Acid Aqueous Acid (H+) Acid->Intermediate Catalyzes Aldehyde Thiophene Aldehyde Derivative Intermediate->Aldehyde + H2O Glycol Ethylene Glycol Intermediate->Glycol Ring Opening

Acid-catalyzed hydrolysis pathway of the 1,3-dioxolane protecting group.

Quantitative Hazard & Operational Profile

To ensure immediate logistical clarity, all critical operational parameters are summarized below.

Property / Hazard VectorValue / ClassificationOperational Implication & Causality
Chemical Class Thiophene Acetal KetoneRequires sulfur-compliant disposal; highly sensitive to acidic environments.
Peroxide Formation Risk High (Cyclic Ether)Must be tested for peroxides every 6 months 4.
Stabilization ~75 ppm BHT (Recommended)Butylated hydroxytoluene (BHT) scavenges free radicals to prevent autooxidation 5.
Storage Temperature 2°C to 8°C (Inert Gas)Cold storage minimizes thermal degradation and slows the kinetics of peroxide formation.
Incompatibilities Strong Acids, OxidizersMixing with acids causes exothermic hydrolysis; mixing with oxidizers risks combustion.

Self-Validating Experimental Protocols

Do not rely on assumptions when dealing with peroxide-forming heterocycles. The following step-by-step methodologies incorporate self-validation loops to guarantee safety before disposal.

Protocol A: Peroxide Detection and Quenching

Because 1,3-dioxolane derivatives can concentrate peroxides during solvent evaporation, you must validate the waste stream prior to manifesting it for disposal.

Step 1: Initial Detection

  • Extract a 1 mL aliquot of the liquid waste containing the compound.

  • Dip a standardized KI-starch indicator strip into the aliquot for 1 second.

  • Wait 15 seconds and compare the color to the scale.

    • Causality: Peroxides oxidize iodide (I-) to iodine (I2), which complexes with starch to form a deep blue/black color.

  • If the concentration is <5 ppm , proceed to Protocol B. If >20 ppm , you must quench the solution.

Step 2: Ferrous Sulfate Quenching (If >20 ppm)

  • Prepare a fresh solution of 60g Ferrous Sulfate (FeSO4), 6 mL concentrated H2SO4, and 110 mL distilled water.

  • Slowly add the FeSO4 solution to the waste container while stirring vigorously (Use 10 mL of quench solution per 100 mL of waste).

    • Causality: Fe2+ acts as a reducing agent, safely degrading the peroxide bonds into stable alcohols.

  • Self-Validation Step: Stir for 15 minutes, then re-test the organic layer with a fresh KI-starch strip. The protocol is only complete when the strip reads <5 ppm. If it remains elevated, repeat Step 2.

Protocol B: Waste Segregation and Manifesting
  • Segregation: Ensure the waste container is strictly free of aqueous acids. Why? Acidic conditions will hydrolyze the dioxolane ring, generating pressure from volatile byproducts and altering the chemical manifest 2.

  • Containment: Transfer the quenched waste into a high-density polyethylene (HDPE) or PTFE-lined container. Do not use standard metal cans, as trace sulfur compounds can cause corrosion.

  • Labeling: Label the container with: "Hazardous Waste: Thiophene Derivative / Peroxide-Forming Acetal (Quenched). Contains NO Strong Acids."6.

High-Temperature Incineration Logistics

The primary and legally recommended method for the disposal of thiophene-containing compounds is through a licensed hazardous waste disposal company utilizing high-temperature incineration 6.

Why is this mandatory? When Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is combusted, the sulfur atom in the thiophene ring oxidizes to form sulfur dioxide (SO2) and sulfur trioxide (SO3). If disposed of in a standard biological or low-temperature waste stream, these gases will vent into the atmosphere, contributing to acid rain and severe respiratory hazards. Commercial incinerators operate at temperatures exceeding 1000°C and are equipped with alkaline wet scrubbers (e.g., calcium hydroxide spray) that neutralize SOx emissions into harmless solid sulfates before exhaust release 3.

Disposal Start Waste Generation (Thiophene Acetal) Test Peroxide Test (KI Starch Strips) Start->Test Quench Quench Peroxides (FeSO4 Treatment) Test->Quench Positive (>20 ppm) Segregate Segregate from Strong Acids Test->Segregate Negative (<5 ppm) Quench->Test Retest (Self-Validation) Package Secondary Containment & Labeling Segregate->Package Incinerate High-Temp Incineration (Scrubber Equipped) Package->Incinerate Licensed EPA Contractor

Step-by-step waste segregation, peroxide testing, and disposal workflow.

References

  • Title: The Science Behind 1,3-Dioxolane: Why It's Essential for Modern Chemistry. Source: Parchem. URL: 2

  • Title: 1,3-Dioxolane | C3H6O2 | CID 12586. Source: PubChem. URL: 1

  • Title: 7.9 Chemical Storage - Environment, Health and Safety: Peroxide Forming Chemicals. Source: Cornell University EHS. URL: 4

  • Title: 1,3-Dioxolane anhydrous, BHT 75ppm inhibitor. Source: Sigma-Aldrich. URL: 5

  • Title: Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Source: BenchChem. URL: 6

  • Title: Destroying Chemical Wastes in Commercial Scale Incinerators. Source: EPA NEPIS. URL: 3

Sources

Handling

Personal protective equipment for handling Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

As a Senior Application Scientist, I approach the handling of novel, complex active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a regulatory compliance exercise, but as a mechanistic risk-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, complex active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a regulatory compliance exercise, but as a mechanistic risk-mitigation strategy. Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a highly specialized compound. Because a specific, standardized Safety Data Sheet (SDS) may not yet exist for this exact proprietary structure, we must deconstruct its molecular motifs to predict its physicochemical and toxicological behavior.

This guide provides a self-validating, step-by-step operational protocol designed to protect researchers from the synergistic risks posed by its constituent functional groups.

Chemical Profiling & Mechanistic Risk Assessment

To establish an effective safety protocol, we must understand the causality behind the hazards. The risks of handling this compound stem directly from its structural components:

  • The 1,3-Dioxolane Acetal: Cyclic acetals are notorious for auto-oxidation, forming shock-sensitive and explosive peroxides upon prolonged exposure to oxygen and light. Furthermore, the parent 1,3-dioxolane structure is classified as a reproductive toxin (Repr. 1B, H360D: May damage the unborn child)[1].

  • The Thiophene Ring: Thiophene derivatives are potent ocular and dermal irritants (H315, H319) and can cause severe respiratory irritation if aerosolized (H335). They are also known to cause secondary contact dermatitis if residues are left on lab surfaces[2].

  • The Cycloheptyl & Ketone Moieties: The bulky, highly lipophilic cycloheptyl group significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity enhances the compound's ability to penetrate the stratum corneum (the skin's primary barrier), acting as a highly efficient carrier that drives the toxic thiophene and dioxolane motifs directly into systemic circulation.

Quantitative Hazard Profile (Component-Based Proxies)

The following table synthesizes the quantitative hazard thresholds based on the molecule's core structural motifs to guide engineering controls.

Component MotifGHS Hazard CodesKey Quantitative DataCausality / Implication for Handling
1,3-Dioxolane H225, H319, H360DFlash Point: -3 °C[3]Screening Level: 10 μg/m³[4]Highly flammable; requires strict grounding[4]. Reproductive toxicity mandates stringent inhalation controls[1].
Thiophene Derivatives H302, H315, H319, H335Flash Point: ~98.9 °C (varies)Potent irritant to the respiratory system and eyes. Necessitates face shield and C-PEC handling[5].

Personal Protective Equipment (PPE) Matrix

A multi-layered approach to PPE is essential to minimize exposure to novel pharmaceutical intermediates[2]. Every piece of equipment chosen below is a direct response to the structural risks identified above.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile or Butyl rubber gloves.The lipophilic cycloheptyl group enhances dermal penetration. Double-gloving prevents breakthrough from acetal/ketone solvent properties[6].
Eye/Face Protection Tight-fitting chemical safety goggles & full face shield.Thiophene moieties are severe ocular irritants. The face shield prevents exposure to aerosolized droplets during reconstitution.
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Prevents inhalation of fine powders. Because 1,3-dioxolane structures carry reproductive toxicity risks, inhalation must be strictly avoided[1].
Body Protection Flame-retardant, anti-static Tyvek suit or lab coat.Mitigates static discharge (due to dioxolane flammability) and prevents highly-penetrative particulates from accumulating on street clothes.

Operational Plan: Step-by-Step Handling Methodology

Handling novel API powders requires adherence to USP <800> standards, which dictate the use of Containment Primary Engineering Controls (C-PECs)[5].

HandlingWorkflow N1 1. Structural Risk Assessment (Identify Thiophene & Dioxolane Hazards) N2 2. Peroxide Screening (KI-Starch Test for Acetal Auto-oxidation) N1->N2 N3 3. Don Advanced PPE (Double Nitrile, N95/P100, Face Shield) N2->N3 N4 4. C-PEC Manipulation (Externally Vented Fume Hood / Isolator) N3->N4 N5 5. Chemical Decontamination (Solvent Wipe & Detergent Wash) N4->N5 N6 6. Hazardous Waste Segregation (Seal in Compatible Containers) N5->N6

Operational Workflow for Handling Novel Thiophene-Dioxolane Intermediates

Protocol: Safe Weighing and Reconstitution
  • Pre-Operation Peroxide Screening: Before opening a stored container of the ketone, visually inspect the threads and cap for crystalline structures. If clear, test a small aliquot of the material with KI-starch indicator paper.

    • Causality: 1,3-dioxolane derivatives auto-oxidize to form shock-sensitive peroxides. Friction from opening a crystal-encrusted cap can trigger an explosion.

  • Engineering Control Activation: Conduct all open-handling within an externally vented Containment Primary Engineering Control (C-PEC), such as a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood[5]. Do not handle this compound on an open bench[7].

  • Static Mitigation & Transfer: Ground all receiving vessels. Use PTFE (Teflon) or ceramic spatulas rather than metal.

    • Causality: Mitigates static discharge, which could ignite localized solvent vapors or aerosolized dust generated by the dioxolane/ketone components[4].

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a copious detergent and water wash.

    • Causality: Thiophene residues are highly stable and can persist on surfaces, causing severe secondary contact dermatitis to the next operator[2].

Storage and Disposal Logistics

Storage: Store the compound under an inert gas atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container. Maintain the storage temperature at 2-8 °C (or as specified by the synthesis certificate) to drastically reduce the kinetics of peroxide formation and thermal degradation. Keep away from strong oxidizing agents[1].

Waste Disposal: All waste contaminated with Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone—including double-gloves, disposable spatulas, and solvent wipes—must be immediately segregated into a designated, labeled, and sealed hazardous waste container[2]. Do not mix with general organic waste, as the dioxolane moiety can react with trace acids or oxidizers in mixed waste carboys to form explosive byproducts. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations[4].

References

  • Benchchem. "Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals." Benchchem.
  • ECHEMI. "Thiophene-2-carbohydrazide SDS, 2361-27-5 Safety Data Sheets." ECHEMI.
  • Carl ROTH. "Safety Data Sheet: 1,3-Dioxolane." Carl ROTH.
  • Sigma-Aldrich. "SAFETY DATA SHEET: 1,3-Dioxolane." Sigma-Aldrich.
  • Sigma-Aldrich. "Thieno 3,2-b thiophene 95 251-41-2." Sigma-Aldrich.
  • ChemicalBook. "1,3-Dioxolane - Safety Data Sheet." ChemicalBook.
  • Biochem. "Safety data sheet of 'BIOCHEM - 1,3-DIOXOLANE - ANALYTICAL REAGENT'." Biochem.
  • OSHA. "Controlling Occupational Exposure to Hazardous Drugs." Occupational Safety and Health Administration.
  • Wolters Kluwer. "Changes in the 2024 NIOSH List demand a robust organizational response." Wolters Kluwer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Reactant of Route 2
Reactant of Route 2
Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
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